2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 | |
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-10-6 | |
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: Navigating a Research Chemical Landscape
A Note to the Researcher: As a Senior Application Scientist, my primary goal is to provide you with accurate, actionable, and well-supported technical information. In the course of preparing this guide on 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a comprehensive search of scientific literature, patent databases, and chemical repositories was conducted. This search revealed that while the compound is commercially available from several suppliers, there is a notable absence of detailed, publicly available scientific literature regarding its synthesis, characterization, and specific applications.
Therefore, this guide will proceed by first outlining the known properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid based on available supplier data. Subsequently, it will leverage established principles of organic chemistry and documented syntheses of structurally related substituted terephthalic acids to propose a logical, hypothetical synthetic pathway. This approach is intended to provide a foundational framework for researchers working with this compound, while clearly delineating between established data and scientifically grounded extrapolation.
Part 1: Core Chemical Properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a polysubstituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, and two methyl groups on the terephthalic acid backbone, suggests its potential as a versatile building block in the synthesis of complex molecules, such as pharmaceuticals, polymers, or functional materials.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrFO₄ | [1][2] |
| Molecular Weight | 291.07 g/mol | [1] |
| CAS Numbers | 1245807-10-6, 1555757-16-8 | [1][3] |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | Inferred |
| Melting Point | Not specified | Inferred |
Part 2: A Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is not publicly documented, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of substituted terephthalic acids. The proposed pathway begins with a suitable, commercially available starting material and proceeds through a series of logical transformations.
Logical Framework for Synthesis
The synthesis of a polysubstituted benzene ring often requires a careful consideration of the directing effects of the existing substituents in electrophilic aromatic substitution reactions. In this case, the final product has two carboxylic acid groups, which are strongly deactivating and meta-directing. Therefore, it is logical to assume that these groups are introduced late in the synthetic sequence, likely via oxidation of two methyl groups. A plausible starting material would be a pre-functionalized, substituted durene (1,2,4,5-tetramethylbenzene) derivative.
Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Step-by-Step Hypothetical Protocol
Step 1: Bromination of a Durene Derivative
The initial step would likely involve the selective bromination of a suitable durene derivative. The choice of starting material is critical and would ideally be a commercially available compound that simplifies the subsequent fluorination step. For the purpose of this hypothetical protocol, let's consider 2-fluoro-1,4-dimethylbenzene as a potential starting point, which would then be subjected to bromination.
-
Reaction: Electrophilic Aromatic Bromination.
-
Reagents: N-Bromosuccinimide (NBS) as the bromine source and a suitable catalyst such as iron(III) bromide (FeBr₃) or an acid catalyst.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve the starting durene derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the catalyst in a controlled manner.
-
Add NBS portion-wise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and quench with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Fluorination
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Given the electron-rich nature of the durene ring, an electrophilic fluorinating agent would be a plausible choice.
-
Reaction: Electrophilic Aromatic Fluorination.
-
Reagents: A modern electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄).
-
Solvent: A polar, aprotic solvent like acetonitrile (CH₃CN) or a chlorinated solvent.
-
Procedure:
-
Dissolve the brominated durene derivative in the chosen solvent.
-
Add Selectfluor® portion-wise at room temperature. The reaction can be exothermic, so cooling might be necessary.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting fluoro-bromo-durene derivative by column chromatography.
-
Step 3: Oxidation of Methyl Groups to Carboxylic Acids
The final step involves the oxidation of two of the methyl groups on the benzene ring to carboxylic acids. This is a common transformation for which several powerful oxidizing agents can be employed.
-
Reaction: Side-Chain Oxidation.
-
Reagents: A strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution or chromic acid (generated in situ from CrO₃ and H₂SO₄).
-
Solvent: Water for KMnO₄ oxidation, often with a co-solvent like pyridine or t-butanol.
-
Procedure (using KMnO₄):
-
Suspend the fluoro-bromo-durene derivative in an aqueous solution of sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux.
-
Add a concentrated aqueous solution of KMnO₄ portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.
-
Continue refluxing until the reaction is complete (disappearance of the organic starting material).
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., water, ethanol, or acetic acid) can be performed for further purification.
-
Part 3: Anticipated Characterization
While no published spectroscopic data exists for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, we can predict the key features that would be expected in its NMR and mass spectra.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two equivalent methyl groups (likely in the range of 2.2-2.6 ppm).- A singlet or a narrowly split signal for the aromatic proton (likely downfield, >7.5 ppm).- A broad singlet for the two carboxylic acid protons (very downfield, >10 ppm). |
| ¹³C NMR | - Signals for the two equivalent methyl carbons.- Signals for the aromatic carbons, showing C-F and C-Br coupling.- Signals for the two equivalent carboxylic acid carbons. |
| ¹⁹F NMR | - A singlet for the single fluorine atom. |
| Mass Spec (ESI-) | - A molecular ion peak [M-H]⁻ at m/z corresponding to C₁₀H₇BrFO₄⁻.- A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Part 4: Potential Applications and Future Research Directions
The unique substitution pattern of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid makes it an intriguing candidate for several applications:
-
Pharmaceutical Synthesis: The presence of halogen atoms provides handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The fluorine atom can be used to modulate the electronic properties and metabolic stability of a potential drug candidate.
-
Polymer Chemistry: As a substituted terephthalic acid, it could be used as a monomer to create specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical properties.
-
Materials Science: It could serve as a linker in the synthesis of metal-organic frameworks (MOFs), where the substituents would influence the pore size, geometry, and functionality of the resulting material.
Further research is needed to validate the proposed synthetic pathway and to fully characterize the physical and chemical properties of this compound. Elucidating its reactivity in various chemical transformations will be key to unlocking its potential in the fields of drug discovery and materials science.
References
Due to the lack of peer-reviewed publications on this specific compound, the references are limited to supplier information.
-
BIOFOUNT. 2-bromo-5-fluoro-3,6-dimethylterephthalic acid. [Link]
Sources
An In-Depth Technical Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
CAS Number: 1245807-10-6
Introduction: A Molecule of Untapped Potential
In the landscape of specialty chemicals, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid stands out as a compound of significant interest for researchers, scientists, and professionals in drug development and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two methyl groups on a terephthalic acid framework, offers a tantalizing platform for the synthesis of novel polymers, functional materials, and pharmacologically active molecules. The strategic placement of these functional groups allows for a high degree of synthetic versatility and fine-tuning of physicochemical properties. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, grounded in established chemical principles and insights from related structures.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound lies in a thorough analysis of its structure and inherent properties.
Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
| Property | Value | Source |
| CAS Number | 1245807-10-6 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₈BrFO₄ | N/A |
| Molecular Weight | 291.07 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | N/A |
| Melting Point | Expected to be a high-melting solid, likely decomposing at elevated temperatures. | N/A |
The presence of both a bromine and a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity. The high electronegativity of the fluorine atom can enhance metabolic stability and alter the acidity of the carboxylic acid groups.[1][2][3][4] The bromine atom, on the other hand, serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.
Caption: 2D structure of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Electrophilic Aromatic Bromination
The initial step involves the regioselective bromination of a suitable starting material, such as a commercially available fluorinated xylene. The directing effects of the existing substituents (fluoro and methyl groups) will be critical in achieving the desired isomer.
Experimental Protocol:
-
Reaction Setup: To a solution of the starting fluorinated xylene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[5][6]
-
Bromine Addition: Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is often exothermic and should be monitored carefully.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired brominated and fluorinated xylene intermediate.
The regioselectivity of this bromination is governed by the activating and directing effects of the methyl and fluoro substituents on the aromatic ring.
Step 2: Oxidation of Methyl Groups
The final step involves the oxidation of the two methyl groups of the intermediate to carboxylic acids. This transformation is a common industrial process for the synthesis of terephthalic acid and its derivatives.[7][8][9][10][11][12]
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve the brominated and fluorinated xylene intermediate in a suitable solvent, typically acetic acid.
-
Catalyst Addition: Add a catalytic system, which commonly consists of cobalt and manganese salts in the presence of a bromide source (e.g., HBr).[9] Alternatively, for a laboratory-scale synthesis, a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution can be employed.[12]
-
Oxidation: The reactor is pressurized with oxygen or air and heated to a temperature typically in the range of 150-200 °C. The reaction is vigorously stirred to ensure efficient gas-liquid mixing.
-
Reaction Monitoring: The reaction progress can be monitored by high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.
-
Product Isolation: After the reaction is complete, the mixture is cooled, and the solid product, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with the solvent (acetic acid) and then with water to remove any residual catalyst and solvent. Further purification can be achieved by recrystallization from a suitable solvent system.
Spectroscopic Characterization: The Molecular Fingerprint
The unambiguous identification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid relies on a combination of spectroscopic techniques. While experimental data is not publicly available, we can predict the key spectral features based on the analysis of similar compounds.[1][2][13][14][15][16][17][18][19][20][21][22][23]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic region: A singlet or a narrowly split doublet for the single aromatic proton. - Methyl protons: Two distinct singlets for the two non-equivalent methyl groups. - Carboxylic acid protons: A broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | - Aromatic carbons: Signals for the six aromatic carbons, with chemical shifts influenced by the bromo, fluoro, methyl, and carboxyl substituents. The carbon attached to fluorine will show a characteristic large C-F coupling constant. - Methyl carbons: Two distinct signals for the two methyl groups. - Carboxyl carbons: Two signals in the downfield region (>160 ppm). |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.[19][21] |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid groups (approx. 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid groups (approx. 1680-1710 cm⁻¹).[1][15][16][17][22] - C-Br and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom.[13][14][18][24][25] - Fragmentation patterns corresponding to the loss of CO₂, COOH, Br, and other fragments. |
Potential Applications: A Versatile Building Block
The unique combination of functional groups in 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid opens up a wide range of potential applications in both materials science and medicinal chemistry.
High-Performance Polymers
Substituted terephthalic acids are key monomers in the synthesis of high-performance polymers such as polyesters and polyamides. The incorporation of bromine and fluorine can impart desirable properties to these materials.[6][26][27][28]
-
Enhanced Thermal Stability and Flame Retardancy: The presence of halogen atoms is known to improve the thermal stability and flame retardant properties of polymers.
-
Improved Mechanical Properties and Solubility: The methyl groups can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. The rigid aromatic backbone contributes to high mechanical strength.
-
Post-Polymerization Modification: The bromine atom can serve as a reactive site for post-polymerization modifications, allowing for the introduction of further functionalities to tailor the polymer's properties for specific applications.
Metal-Organic Frameworks (MOFs)
Terephthalic acid and its functionalized derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[7][8][29][30][31] These materials possess high porosity and surface area, making them attractive for applications in:
-
Gas Storage and Separation: The specific size and chemical nature of the pores can be tuned by the choice of the organic linker, enabling selective gas adsorption.
-
Catalysis: The metal nodes and/or the functional groups on the organic linker can act as catalytic sites.
-
Sensing: The photophysical properties of the linker can be exploited for the development of chemical sensors.[7][29]
Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[3][4][32][33][34]
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[3]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, leading to increased binding affinity and potency.[3]
-
Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Intermediate: The bromine atom allows for the facile introduction of various pharmacophores through cross-coupling reactions, making this molecule a valuable scaffold for the synthesis of compound libraries in drug discovery programs.
Conclusion and Future Outlook
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a highly functionalized aromatic dicarboxylic acid with considerable potential as a building block in advanced materials and medicinal chemistry. While specific literature on this compound is currently scarce, its synthesis is achievable through established chemical methodologies. The strategic combination of bromo, fluoro, and methyl substituents on a terephthalic acid core provides a rich platform for the development of novel materials and molecules with tailored properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential and drive innovation in diverse scientific fields.
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An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates reactivity, biological activity, and material properties. This guide is dedicated to a thorough exploration of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel therapeutic agents and functional polymers. Our objective is to move beyond a superficial description, providing a detailed analysis grounded in established chemical principles and spectroscopic data. The following sections will dissect the molecule's structural features, predict its spectroscopic signatures, and propose a logical synthetic pathway, offering a comprehensive resource for researchers in the field.
Molecular Identity and Physicochemical Properties
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a polysubstituted aromatic dicarboxylic acid. Its core structure is a benzene ring functionalized with two carboxylic acid groups in a para arrangement (terephthalic acid scaffold). This ring is further substituted with a bromine atom, a fluorine atom, and two methyl groups.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrFO₄ | BIOFOUNT[1] |
| Molecular Weight | 291.07 g/mol | BIOFOUNT[1] |
| CAS Number | 1245807-10-6 | BIOFOUNT[1] |
| Alternate CAS Number | 1555757-16-8 | Chemikart[2] |
| SMILES | OC(=O)c1c(C)c(F)c(c(c1Br)C)C(=O)O | Chemikart[2] |
Note: The existence of two CAS numbers may indicate different suppliers, batches, or isomers, and researchers should verify the specific identity of their sample.
Elucidation of the Molecular Structure
The arrangement of the substituents on the terephthalic acid backbone is critical to the molecule's overall properties. The nomenclature "2-Bromo-5-fluoro-3,6-dimethylterephthalic acid" dictates the precise positioning of each functional group.
Figure 1: 2D representation of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid illustrating the connectivity of atoms.
The steric and electronic effects of these substituents will significantly influence the molecule's conformation and reactivity. The bulky bromine atom and methyl groups flanking the carboxylic acid functions will likely force the carboxyl groups out of the plane of the benzene ring to minimize steric hindrance. The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups will deactivate the aromatic ring towards electrophilic substitution, while the electron-donating methyl groups will have an opposing, albeit weaker, effect.
Proposed Synthetic Pathway and Mechanistic Considerations
A potential starting material could be 2,5-dimethyl-4-fluoroaniline. The synthesis could proceed as follows:
-
Sandmeyer Reaction for Bromination: Diazotization of the aniline followed by treatment with a copper(I) bromide catalyst would introduce the bromine atom.
-
Oxidation of Methyl Groups: The resulting 1-bromo-4-fluoro-2,5-dimethylbenzene would then be subjected to strong oxidation to convert the two methyl groups into carboxylic acid functionalities.
Sources
Solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid in Organic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. In the absence of extensive published quantitative data for this specific molecule, this document provides a robust predictive framework based on first principles of physical organic chemistry. Furthermore, it details a validated, step-by-step experimental protocol for researchers to generate precise and reliable solubility data, which is crucial for applications ranging from reaction optimization and purification to formulation development in the pharmaceutical and materials science sectors.
The Central Role of Solubility: A Molecular Introduction
The utility of any chemical compound in a solution-phase application is fundamentally governed by its solubility. For 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a molecule featuring a complex arrangement of functional groups, understanding its behavior across a spectrum of organic solvents is a prerequisite for its effective use. The interplay between its polar carboxylic acid moieties and the substituted, nonpolar aromatic core dictates its interactions with solvent molecules, making a systematic study of its solubility an essential endeavor for process development and lead optimization.[1][2]
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[3][4] A more rigorous analysis requires an examination of the specific intermolecular forces at play between the solute and solvent. The molecular architecture of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid presents several key features that govern these interactions:
-
Dual Carboxylic Acid Groups (-COOH): These are highly polar functional groups capable of forming strong intermolecular hydrogen bonds with each other (leading to dimer formation) and with appropriate solvents.[5][6] They can act as both hydrogen bond donors (H-bond donors) and acceptors.
-
Substituted Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.[4] The attached methyl groups further enhance this nonpolar character. This region of the molecule will interact favorably with nonpolar or weakly polar solvents through van der Waals forces.
-
Halogen Substituents (-Br, -F): The electronegative bromine and fluorine atoms introduce dipoles into the aromatic ring, increasing its polarity compared to an unsubstituted ring.
Dissolution requires the disruption of the solute's crystal lattice energy and the solvent's intermolecular forces, compensated by the formation of new, energetically favorable solute-solvent interactions. Therefore, solvents that can effectively solvate both the polar carboxylic acid groups and the nonpolar aromatic backbone will exhibit the highest dissolving power.
A Validated Protocol for Experimental Solubility Determination
The saturation shake-flask method is the gold-standard technique for determining equilibrium (thermodynamic) solubility, valued for its reliability and reproducibility.[7][8] The following protocol provides a detailed workflow for its implementation.
Experimental Workflow for Solubility Determination
Caption: The Shake-Flask Method Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess of solid 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid to a vial containing a precisely known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[8]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[1][7]
-
Sample Isolation: Cease agitation and allow the vials to rest at the constant temperature for at least one hour to permit the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant.
-
Clarification: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter, which could otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for quantifying organic acids, with detection typically set around 210 nm to measure the absorbance of the carboxyl groups.[9][10][11] The concentration is determined by comparison to a calibration curve generated from standards of known concentration.
-
Reporting: Express the final solubility value as the mean of at least three replicate experiments, typically in units of mg/mL or mol/L.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. These predictions should be confirmed by experimental data generated using the protocol above.
Table 1: Predicted Solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar carboxylic acid groups and disrupt the solute's intermolecular hydrogen bonding. |
| Ethers | THF, Dioxane | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall solvent polarity is sufficient to dissolve the molecule. |
| Alcohols | Methanol, Ethanol | Moderate | As polar protic solvents, they can engage in hydrogen bonding with the solute. However, their own hydrogen-bonding network must be disrupted, and the nonpolar aromatic core of the solute may limit solubility compared to polar aprotic solvents.[4] |
| Ketones | Acetone | Moderate | The ketone carbonyl is a good hydrogen bond acceptor, making it a reasonably effective solvent. |
| Halogenated | Dichloromethane (DCM) | Low | While capable of dipole-dipole interactions, DCM is not a hydrogen bond acceptor and lacks the polarity needed to effectively dissolve the highly polar carboxylic acid groups. |
| Aromatic | Toluene | Low | Favorable π-π stacking interactions between the solvent and the solute's aromatic ring are possible, but these are weak and insufficient to overcome the strong solute-solute interactions of the carboxylic acid dimers. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity ("like dissolves like" principle) results in negligible interaction between the nonpolar solvent and the polar solute.[3][4] |
Strategies for Solubility Modulation
For practical applications, it may be necessary to modify the solvent system to enhance the solubility of the target compound.
-
pH Adjustment: The most effective method for increasing the solubility of a carboxylic acid is deprotonation. The addition of a base (e.g., NaOH, NaHCO₃) will convert the carboxylic acid into its corresponding carboxylate salt.[5] This salt is ionic and thus dramatically more soluble in polar solvents, particularly water. This principle is fundamental to extraction and purification processes.[12][13]
Caption: Conversion to a soluble salt via deprotonation.
-
Co-solvency: Using a mixture of solvents can provide a synergistic effect. For instance, a small amount of a highly polar solvent like DMSO mixed with a less polar solvent like THF can sometimes dissolve compounds that are poorly soluble in either pure solvent.
Conclusion
While quantitative solubility data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is not yet present in the public domain, a strong predictive framework can be established from its molecular structure. Its amphiphilic nature, with distinct polar and nonpolar regions, suggests a nuanced solubility profile, with high solubility expected in polar aprotic solvents. This guide provides the theoretical basis for understanding these properties and a detailed, authoritative protocol for their precise experimental determination. The generation of such data is a critical step in unlocking the full potential of this compound in scientific research and development.
References
-
Abhijeet, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Retrieved from [Link]
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Aki, F., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Al-Ghabeish, M., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Retrieved from [Link]
-
Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Li, E., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
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Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
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OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]
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ResearchGate. (2016). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]
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Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]
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The Untapped Potential of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: A Technical Guide for Materials Science Innovation
Introduction: A Multifunctional Building Block for Advanced Materials
In the vast landscape of materials science, the design and synthesis of novel organic linkers and monomers are paramount to the development of next-generation materials with tailored properties. Terephthalic acid and its derivatives have long been recognized as fundamental building blocks for a wide array of materials, from commodity plastics like polyethylene terephthalate (PET) to highly porous metal-organic frameworks (MOFs).[1][2] This guide delves into the potential applications of a lesser-explored derivative, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid , a molecule poised to unlock new frontiers in materials design.
The unique substitution pattern of this aromatic dicarboxylic acid—featuring bromine, fluorine, and two methyl groups—imparts a distinct combination of steric and electronic properties. These functionalities are not mere decorations on the aromatic ring; they are strategic handles that can be leveraged to control intermolecular interactions, direct the assembly of supramolecular structures, and introduce specific functionalities for post-synthetic modification. This document serves as a technical guide for researchers and scientists, exploring the hypothesized yet scientifically grounded potential of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in the creation of advanced functional materials.
Molecular Architecture and its Implications
The strategic placement of substituents on the terephthalic acid core is central to its potential. Understanding the role of each group is crucial for predicting the behavior of this molecule in material synthesis.
| Substituent | Position | Key Properties and Potential Effects |
| Bromine | 2 | - Reactive Handle: The C-Br bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling post-synthetic modification of materials. - Heavy Atom Effect: Can influence photophysical properties, potentially leading to materials with applications in phosphorescence or as X-ray scintillators. - Halogen Bonding: Can participate in halogen bonding interactions, providing an additional tool for directing crystal engineering and supramolecular assembly. |
| Fluorine | 5 | - Electron-Withdrawing: Modifies the electronic properties of the aromatic ring, influencing the acidity of the carboxylic acid groups and the coordination chemistry with metal ions. - Hydrophobicity: Can enhance the hydrophobicity and thermal stability of the resulting materials. - Weak Interactions: Can participate in C-H···F and F···F interactions, contributing to the overall packing and stability of the material. |
| Methyl | 3, 6 | - Steric Hindrance: The methyl groups flank the carboxylic acid moieties, potentially influencing the coordination geometry in MOFs and the chain packing in polymers. This can lead to the formation of more open and porous structures. - Increased Solubility: Can enhance the solubility of the monomer in organic solvents, facilitating processing. |
| Carboxylic Acids | 1, 4 | - Coordination Sites: Act as the primary coordination sites for metal ions in the formation of MOFs and other coordination polymers. - Polymerization Functionality: Enable the formation of polyesters and polyamides through condensation reactions. |
Potential Application I: Designer Metal-Organic Frameworks (MOFs)
The dicarboxylate nature of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid makes it an ideal candidate as an organic linker for the synthesis of MOFs. The substituents on the aromatic ring offer several advantages over unsubstituted terephthalic acid.
Causality Behind Experimental Choices:
-
Controlling Porosity and Topology: The steric hindrance from the methyl groups is expected to prevent the formation of highly dense, interpenetrated frameworks, favoring the creation of porous structures with accessible voids. The specific geometry of the linker can be used to target novel network topologies.
-
Post-Synthetic Modification (PSM): The bromine atom is a key feature for PSM. After the MOF has been synthesized, the C-Br bond can be used as an anchor point to introduce a wide range of functional groups, allowing for the fine-tuning of the MOF's properties for specific applications such as catalysis, gas separation, or sensing.
-
Tuning Electronic Properties: The electron-withdrawing fluorine atom will modulate the electronic nature of the framework, which can be advantageous for applications in catalysis and as active components in electronic devices.
Proposed Experimental Workflow for MOF Synthesis and Characterization:
Caption: Proposed workflow for the synthesis, characterization, and post-synthetic modification of a MOF using the title compound.
Potential Application II: High-Performance Polymers
The synthesis of polyesters and polyamides from terephthalic acid derivatives is a well-established field.[3] The introduction of halogen and methyl substituents can lead to the development of specialty polymers with enhanced properties.
Causality Behind Experimental Choices:
-
Enhanced Thermal Stability and Flame Retardancy: The presence of bromine and fluorine atoms in the polymer backbone is known to impart flame-retardant properties and increase the thermal stability of the material.
-
Improved Solubility and Processability: The methyl groups can disrupt chain packing, leading to polymers with lower melting points and increased solubility in common organic solvents, which is advantageous for processing.
-
Tunable Dielectric Properties: The polar C-F and C-Br bonds will influence the dielectric constant of the resulting polymer, making it a candidate for applications in electronics and energy storage.
Proposed Experimental Protocol for Polyester Synthesis:
-
Monomer Preparation: Ensure the high purity of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
-
Esterification: Convert the dicarboxylic acid to its corresponding di-ester (e.g., dimethyl ester) for easier purification and polymerization.
-
Polycondensation: React the dimethyl ester with a suitable diol (e.g., ethylene glycol, 1,4-butanediol) in the presence of a catalyst (e.g., antimony trioxide) at high temperature and under vacuum to drive the reaction to completion.
-
Polymer Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Mechanical Properties: Evaluated by tensile testing.
-
Flame Retardancy: Assessed by UL 94 vertical burn test or limiting oxygen index (LOI).
-
Caption: Reaction scheme for the synthesis of a high-performance polyester.
Potential Application III: Functional Organic Materials
Beyond MOFs and polymers, this versatile molecule can be a precursor for a range of functional organic materials.
-
Liquid Crystals: The rigid core of the terephthalic acid derivative, when combined with flexible side chains (which could be introduced via the bromine handle), could lead to the formation of novel liquid crystalline materials. The polarity introduced by the fluorine atom could influence the mesophase behavior.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the aromatic core can be tuned through substitution. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for OLED applications. The heavy bromine atom could promote intersystem crossing, leading to phosphorescent emitters.
-
Pharmaceutical Intermediates: Substituted aromatic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The specific substitution pattern of this molecule could make it a useful starting material for the synthesis of complex drug candidates.
Conclusion and Future Outlook
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid represents a promising, yet underexplored, platform for the development of advanced materials. Its unique combination of reactive sites, steric bulk, and electronic-modifying substituents provides a rich toolbox for the materials scientist. While this guide has outlined several potential applications based on sound chemical principles and analogies to related systems, experimental validation is the crucial next step.
Future research should focus on the synthesis and characterization of materials derived from this building block. A systematic investigation into its coordination chemistry with various metal ions will be key to unlocking its potential in MOF chemistry. Similarly, a comprehensive study of its polymerization behavior and the properties of the resulting polymers will be essential to gauge its utility in the field of high-performance plastics. The exploration of this molecule's potential is a journey into the heart of rational material design, where the precise placement of atoms on a molecule can lead to materials with unprecedented properties and functionalities.
References
- ACS Publications. (2025). Catalytic Poly(ethylene terephthalate) Aromatic C–H Hydroxylation for Upcycling to Specialty Chemicals and Multivariate Metal–Organic Frameworks | Chemistry of Materials.
- Bezwada Biomedical. Absorbable Polymers from Functionalized Terephthalic Acid.
- CymitQuimica. 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
- eCommons, the institutional repository at the University of Dayton. (n.d.). Preparation of Some Substituted Terephthalic Acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Terephthalic Acid in Modern Material Science.
- ResearchGate. (2006). (PDF) Preparation of Some Substituted Terephthalic Acids.
- ResearchGate. (2019). (PDF) Chemistry of terephthalate derivatives: a review.
- ResearchGate. (n.d.). Applications of terephthalic acid (1,4-benzenedicarboxylic acid, TPA)....
- NIH. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
Sources
Methodological & Application
Application Note & Protocol: Leveraging 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid for the Synthesis of Advanced Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1][2][3] The rational design of MOFs is predicated on the selection of metal nodes and, critically, the organic linkers that bridge them. The functionalization of these linkers is a powerful strategy to tune the physicochemical properties of the resulting framework.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid , a highly functionalized and promising linker for the synthesis of novel MOFs. We will explore the unique structural attributes of this linker, propose a robust protocol for MOF synthesis, and discuss the potential for post-synthetic modification (PSM), a key technique for creating advanced, functional materials.
Introduction: The Strategic Advantage of a Multifunctional Linker
The organic linker, or strut, is the architectural backbone of a MOF, dictating its pore size, geometry, and chemical environment. The choice of linker is therefore a critical design parameter. Standard linkers like terephthalic acid (benzene-1,4-dicarboxylic acid) form the basis of many well-known MOFs, including the MOF-5 and UiO-66 series.[5][6] However, the introduction of multiple functional groups onto the linker backbone offers a more sophisticated level of control over the final material's properties.[4]
The linker 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid presents a unique combination of functionalities:
-
Bromo Group (-Br): A key reactive site. The C-Br bond provides an excellent handle for Post-Synthetic Modification (PSM) via established organic reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings).[7][8] This allows for the covalent attachment of complex molecules, including active pharmaceutical ingredients (APIs), after the MOF has been constructed, preserving the integrity of both the framework and the attached molecule.[1][9]
-
Fluoro Group (-F): The high electronegativity of fluorine creates a polar C-F bond, which can enhance the framework's affinity for specific guest molecules like CO2 through dipole-quadrupole interactions.[10] Fluorination can also increase the hydrophobicity and water stability of the MOF pores.[10]
-
Dimethyl Groups (-CH₃): These bulky, electron-donating groups influence the steric environment around the coordination site. They can affect the final topology of the MOF and modify the pore dimensions, which is critical for controlling guest access and release kinetics in drug delivery applications.
This combination of a reactive site, a polarity-modifying group, and sterically influential groups makes this linker a prime candidate for developing highly tunable and functional MOFs.
Linker Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | [11] |
| CAS Number | 1245807-10-6 | [12][13] |
| Molecular Formula | C₁₀H₈BrFO₄ | [13][14] |
| Molecular Weight | 291.07 g/mol | [11][12] |
Proposed Synthesis Protocol: A Zr-Based MOF Case Study
While specific literature on MOF synthesis with this exact linker is nascent, we can construct a robust starting protocol based on well-established methods for related functionalized terephthalates, particularly the synthesis of the highly stable Zr-based UiO-66 framework.[15] Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, making them ideal candidates for biomedical applications.[3]
The primary challenge with linkers bearing electron-withdrawing groups (like -Br and -F) is potentially slower coordination kinetics with the metal center.[15] To counteract this and promote the formation of a highly crystalline material, the use of a modulator is highly recommended. A modulator, typically a monofunctional carboxylic acid, competes with the ditopic linker for coordination sites on the growing metal-oxo cluster, slowing down the reaction and leading to larger, more well-defined crystals with fewer defects.[15]
Logical Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a Zr-MOF.
Step-by-Step Experimental Protocol
Materials & Reagents:
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (Linker)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoic Acid or Acetic Acid (Modulator)
-
Ethanol, anhydrous
-
20 mL Scintillation vials with Teflon-lined caps
Recommended Starting Conditions:
| Reagent | Molar Eq. | Amount (for ~50 mg scale) |
| Linker | 1 | 50.0 mg (0.172 mmol) |
| ZrCl₄ | 1 | 40.1 mg (0.172 mmol) |
| Modulator | 20-50 | 420 mg (3.44 mmol, Benzoic Acid) |
| DMF | - | 10 mL |
Procedure:
-
Linker Solution Preparation: In a 20 mL scintillation vial, dissolve 50.0 mg (0.172 mmol) of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and 420 mg (3.44 mmol, ~20 eq.) of benzoic acid (modulator) in 5 mL of anhydrous DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Metal Solution Preparation: In a separate vial, carefully dissolve 40.1 mg (0.172 mmol) of ZrCl₄ in 5 mL of anhydrous DMF. Caution: ZrCl₄ is hygroscopic and reacts with moisture. Handle in a controlled atmosphere (e.g., glovebox) if possible.
-
Mixing: Add the metal solution to the linker solution. A precipitate may form immediately. Cap the vial tightly.
-
Solvothermal Reaction: Place the sealed vial in a preheated laboratory oven at 120 °C for 24 hours.
-
Product Collection: After 24 hours, remove the vial from the oven and allow it to cool completely to room temperature. A white or off-white microcrystalline powder should be visible.
-
Purification: Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Wash the solid by re-suspending it in fresh DMF (10 mL), sonicating for 10 minutes, and centrifuging again. Repeat this DMF wash step two more times. Then, perform a similar washing procedure three times with anhydrous ethanol to exchange the high-boiling DMF.
-
Activation: After the final ethanol wash, decant the supernatant. To activate the MOF (i.e., remove solvent molecules from the pores), heat the sample under dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA), typically starting around 120-150 °C, for 12-24 hours. The resulting fine powder is the activated MOF, ready for characterization and use.
Synthesis Optimization & Troubleshooting
MOF synthesis can be sensitive to reaction parameters. The proposed protocol is a robust starting point, but optimization may be required.
| Issue | Potential Cause | Suggested Solution |
| No solid product or low yield | Slow reaction kinetics; Unfavorable pH. | Increase reaction time (48-72h) or temperature (130-150°C). Systematically vary the amount of modulator; too much can inhibit crystallization entirely.[15] |
| Amorphous or poorly crystalline product | Reaction is too fast; Incorrect modulator ratio. | Decrease the reaction temperature (e.g., to 100°C) to slow crystal growth. Systematically screen the modulator concentration (e.g., 10, 20, 50, 100 eq.). Ensure anhydrous conditions. |
| Product is difficult to filter/centrifuge | Very small crystal size. | Increase modulator concentration or decrease reaction temperature to promote the growth of larger crystals. |
Essential Characterization
To confirm the successful synthesis and determine the properties of the new MOF, the following characterization techniques are essential:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase of the material. The resulting pattern can be compared to known structures or used for structure solution.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the appropriate activation temperature.
-
Nitrogen Sorption Analysis (at 77 K): To determine the porosity, including the BET surface area and pore volume, of the activated material.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.
Application Highlight: Post-Synthetic Modification (PSM)
A major advantage of using the bromo-functionalized linker is the ability to perform PSM. This allows for the covalent attachment of functional molecules, which is of high interest to drug development professionals for creating targeted delivery systems or materials with specific binding properties.
Conceptual PSM Workflow: Suzuki Coupling
Caption: Conceptual workflow for Post-Synthetic Modification.
A typical procedure would involve suspending the activated bromo-functionalized MOF in a suitable solvent with an arylboronic acid (carrying the desired functionality), a palladium catalyst, and a base. The reaction is heated under an inert atmosphere. Following the reaction, extensive washing is required to remove any unreacted starting materials and the catalyst. The success of the modification can be confirmed by techniques like NMR spectroscopy (on a digested sample), XPS, and IR spectroscopy. This powerful technique transforms the MOF from a simple porous material into a sophisticated, functional system.[9][16]
Conclusion
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a highly promising building block for the next generation of functional MOFs. Its unique combination of substituents allows for fine-tuning of the framework's steric and electronic properties while providing a versatile reactive handle for post-synthetic modification. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis of novel MOFs based on this linker, paving the way for advanced applications in catalysis, separations, and targeted drug delivery.
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Dalton Transactions, Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. [Link]
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ResearchGate, A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. [Link]
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SciSpace, Room temperature synthesis of metal organic framework MOF-2. [Link]
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ResearchGate, A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. [Link]
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ACS Publications, Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. [Link]
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RSC Publishing, Effect of organic linker substituents on properties of metal–organic frameworks: a review. [Link]
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RSC Publishing, Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. [Link]
-
BIOFOUNT, 1245807-10-6|2-bromo-5-fluoro-3,6-dimethylterephthalic acid. [Link]
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ResearchGate, Synthesis and post-synthetic modification of metal-organic frameworks. [Link]
-
Royal Society of Chemistry, CHAPTER 3: Post‐synthetic Modification of MOFs. [Link]
-
University of Illinois Urbana-Champaign, Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. [Link]
-
Allfluoro Pharmaceutical Co., Ltd., 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid,1555757-16-8. [Link]
-
PubMed, Postsynthetic modification of metal-organic frameworks--a progress report. [Link]
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Patsnap, Post-Synthetic Modification and Its Effects on MOF Performance. [Link]
-
NIH National Center for Biotechnology Information, Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. [Link]
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Sinfoo Biotech, 2-bromo-5-fluoro-terephthalic acid,(CAS# 1245807-64-0). [Link]
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Tetrahedron, Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. [Link]
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- Google Patents, CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
YouTube, Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. [Link]
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National Institutes of Health, Novel Approaches Utilizing Metal-Organic Framework Composites for the Extraction of Organic Compounds and Metal Traces from Fish and Seafood. [Link]
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Application Notes & Protocols: High-Performance Polyester Synthesis via Polycondensation of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Introduction: A Novel Monomer for Advanced Polymer Architectures
The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart unique and desirable properties to resulting materials. 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a highly functionalized aromatic dicarboxylic acid poised for the synthesis of advanced polyesters. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and two methyl groups—offers a versatile platform for creating polymers with tailored characteristics. The presence of the highly electronegative fluorine atom is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.[1][2][3][4] The bromine atom serves as a potential site for post-polymerization modification, allowing for further functionalization or cross-linking. The methyl groups can influence the polymer's solubility and chain packing.
These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the polymerization of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid with a suitable diol, ethylene glycol, to produce a novel polyester. This document outlines a detailed protocol for melt polycondensation, methods for polymer characterization, and discusses potential applications for the resulting material.
Polymerization of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid with Ethylene Glycol
The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of condensation polymerization, where a small molecule, in this case water, is eliminated.[5][6] Melt polycondensation is a common and effective method for producing high molecular weight polyesters.[7]
Experimental Protocol: Melt Polycondensation
This protocol details the two-stage melt polycondensation of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid with ethylene glycol.
Materials:
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (purity >95%)[8][9]
-
Ethylene glycol (anhydrous)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
Stage 1: Esterification
-
Charge the reactor with 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and ethylene glycol in a 1:1.5 molar ratio. The excess ethylene glycol helps to drive the reaction to completion.
-
Add antimony(III) oxide (0.03 mol% relative to the dicarboxylic acid) as a catalyst and triphenyl phosphate (0.05 mol% relative to the dicarboxylic acid) as a thermal stabilizer.
-
Purge the reactor with high-purity nitrogen for 30 minutes to remove any oxygen.
-
Begin heating the mixture to 190-220°C with gentle stirring.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-3 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr over a period of 30-60 minutes.
-
A significant increase in the viscosity of the reaction mixture will be observed as the polycondensation proceeds and the molecular weight of the polymer increases. The excess ethylene glycol will also be removed under vacuum.
-
Continue the reaction under high vacuum and elevated temperature for 3-4 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.
-
To stop the reaction, remove the heat source and introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
Extrude the molten polymer from the reactor and allow it to cool. The resulting polyester can then be pelletized for further characterization and processing.
Experimental Workflow Diagram
Caption: Workflow for the two-stage melt polycondensation synthesis of the novel polyester.
Characterization of the Synthesized Polyester
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polyester.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.[10][11][12][13] The spectrum should confirm the formation of the ester linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer repeating unit.[10][11][13][14]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[10][11][12][13][14]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Expected Characterization Data
| Analysis Technique | Expected Results |
| FTIR | Appearance of a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid groups. |
| ¹H NMR | Signals corresponding to the aromatic protons, methyl protons, and ethylene glycol protons in the polymer backbone. |
| GPC | Mn > 15,000 g/mol , Mw > 30,000 g/mol , PDI ~ 2.0. |
| DSC | A glass transition temperature (Tg) in the range of 90-120°C. A melting temperature (Tm) above 250°C. |
| TGA | High thermal stability with a decomposition temperature (Td) above 350°C in a nitrogen atmosphere. |
Potential Applications and Future Directions
The unique combination of fluorine, bromine, and methyl substituents in the polymer backbone opens up a wide range of potential applications. The enhanced thermal stability and chemical resistance imparted by the fluorine content make these polyesters suitable for high-performance applications.[1][3]
Application Logic Diagram
Caption: Logical flow from the novel polyester's properties to its potential high-value applications.
-
Advanced Coatings: The hydrophobicity and chemical resistance make this polyester an excellent candidate for protective coatings in harsh environments.[2][15]
-
Separation Membranes: The rigid polymer backbone and tunable properties could be advantageous for the fabrication of gas separation or filtration membranes.
-
High-Strength Composites: The high thermal stability of the polyester makes it a suitable matrix material for fiber-reinforced composites used in the automotive and aerospace industries.
-
Functional Materials: The bromine atom provides a reactive handle for post-polymerization modification, such as grafting other polymer chains or introducing specific functional groups to create smart materials.
Future research should focus on exploring different diols in the polymerization to further tune the material properties. Additionally, detailed studies on the post-polymerization modification of the bromine group will be crucial for unlocking the full potential of this versatile polymer.
References
- Fluorine-Enhanced Polyesters: A Path to Recyclable and High-Performance Plastics. (2025). Vertex AI Search.
- Polyester (PET) Synthesis - Process Insights. (n.d.). Guided Wave.
- Polyesters. (2021). Chemistry LibreTexts.
- Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (2025).
- Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. (n.d.). Semantic Scholar.
- Fluoride recovery in degradable fluorinated polyesters. (2024).
- Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (n.d.). MDPI.
- Synthesis, Structure, Properties, and Applications of Fluorin
- Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. (2025). Universität Bayreuth.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- (a) FT-IR; (b) GPC graphs and (c) ¹³C NMR for the starting materials and their polyol. (n.d.).
- GPC-NMR Analysis for Polymer Characteris
- Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. (n.d.).
- GPC traces a), FTIR spectra b), and ¹H NMR spectrum c) of the SiPU... (n.d.).
- (a) ¹H NMR, (b) FTIR spectra, and (c) GPC of PnFA (testing temperature... (n.d.).
- 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. (n.d.). CymitQuimica.
- 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. (n.d.). Chemical Book.
- Condensation Polymerisation | GCSE & IGCSE Chemistry. (2022). YouTube.
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- 15. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Introduction
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a substituted aromatic dicarboxylic acid with potential applications as a key intermediate in the synthesis of novel polymers, agrochemicals, and pharmaceuticals. The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.
The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that the developed methods are reliable, accurate, and suitable for their intended purpose.[1][2] This principle underpins the protocols detailed herein, which are structured to be self-validating systems.[3]
Physicochemical Properties
A foundational understanding of the analyte's physicochemical properties is essential for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrFO₄ | [4] |
| Molecular Weight | 291.07 g/mol | [4] |
| Structure | ||
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be low and pH-dependent. | Inferred from the structure |
| UV Absorbance | The presence of the substituted benzene ring suggests strong ultraviolet (UV) absorbance. The UV spectrum of the parent compound, terephthalic acid, shows absorption maxima at approximately 240 nm and 285 nm.[5][6] | [5][6] |
I. High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.
Rationale for Method Design: The dicarboxylic acid nature of the analyte makes its retention sensitive to the pH of the mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to increased retention and improved peak shape on a reversed-phase column. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Reference standard of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (purity ≥ 98%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (based on the UV absorbance of terephthalic acid, optimization is recommended) |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (70% A: 30% B).
-
Sample Preparation: Dissolve the sample containing 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 for a 5-point calibration curve. |
| Accuracy | 98-102% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2% for six replicate injections of a standard solution. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
HPLC Workflow Diagram
Caption: Workflow for the quantification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid by HPLC-UV.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: Due to the low volatility of the dicarboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2] Esterification of the carboxylic acid groups is a common and effective derivatization strategy.[7] The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural confirmation.
Rationale for Method Design: Silylation is a widely used derivatization technique for compounds with active hydrogens.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that converts carboxylic acids to their corresponding trimethylsilyl (TMS) esters, which are volatile and thermally stable.
GC-MS Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as the carrier gas.
-
Derivatization reagent: BSTFA with 1% TMCS.
-
Anhydrous pyridine or acetonitrile as the reaction solvent.
-
Reference standard of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
2. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 200 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-550 m/z |
| Quantification Ion | To be determined from the mass spectrum of the derivatized standard. |
4. Data Analysis and Validation:
-
Quantification: Use an internal standard method for improved accuracy. A suitable internal standard would be a structurally similar compound that undergoes the same derivatization and has a different retention time (e.g., a deuterated analog or another substituted terephthalic acid).
-
Validation: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid by GC-MS following derivatization.
III. Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the absolute amount of the analyte can be determined.
Rationale for Method Design: ¹H NMR is chosen for its high sensitivity and the presence of distinct proton signals in the analyte (methyl groups). An internal standard is selected that is chemically inert, soluble in the same solvent as the analyte, and has resonances that do not overlap with those of the analyte. Maleic acid is a suitable candidate as an internal standard.
qNMR Protocol
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher) equipped with a probe for ¹H detection.
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).
-
Reference standard of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Sequence | A simple 90° pulse-acquire sequence. | For quantitative analysis. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and the internal standard. | To ensure full relaxation of all protons for accurate integration. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32). | To improve precision. |
| Acquisition Time | At least 3 seconds. | To ensure good digital resolution. |
4. Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Integrate the well-resolved signals of the analyte (e.g., the two methyl proton signals) and the internal standard (the vinyl proton signal of maleic acid).
-
Calculate the concentration of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
qNMR Logical Relationship Diagram
Caption: Logical relationships in the quantitative NMR analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Conclusion
The analytical methods presented provide a comprehensive toolkit for the accurate and reliable quantification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any of these methods be fully validated in the end-user's laboratory to ensure their suitability for the intended application, in accordance with regulatory guidelines.[1][3]
References
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- Chemistry LibreTexts. (2023, August 29). Derivatization.
- N/A. (n.d.). Analytical method validation: A brief review.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- CymitQuimica. (n.d.). 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Terephthalic acid.
- PhotochemCAD. (n.d.). Terephthalic acid.
- BIOFOUNT. (n.d.). 1245807-10-6|2-bromo-5-fluoro-3,6-dimethylterephthalic acid.
- Allfluoro pharmaceutical co .ltd. (n.d.). 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid,1555757-16-8.
- ResearchGate. (n.d.). (a) Photoluminescence spectra of terephthalic acid under the....
- NIST. (n.d.). Terephthalic acid. In NIST Chemistry WebBook.
- Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube.
- PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- Fluorochem. (n.d.). 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
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- 8. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-5-fluoroterephthalic acid | 1245807-64-0 [sigmaaldrich.com]
Application Note & Protocols: Strategic Derivatization of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid for Advanced Applications
Abstract: This document provides a comprehensive technical guide on the derivatization of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a highly functionalized aromatic building block. We explore its strategic value in medicinal chemistry and materials science, stemming from its unique substitution pattern. Detailed protocols for the synthesis of key derivatives, including bis-amides and bis-esters, are presented. The rationale behind experimental choices, particularly for overcoming the steric hindrance inherent in the molecule, is discussed to provide researchers with a robust framework for their own applications.
Introduction: The Strategic Value of the Core Moiety
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a synthetically versatile platform molecule. Its utility is derived from a confluence of strategically placed functional groups, each imparting distinct properties to its derivatives.
-
Fluorine Substituent: The presence of a fluorine atom is a cornerstone of modern drug design. It can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[1][2][3][4] The strong electron-withdrawing nature of fluorine also influences the reactivity of the entire aromatic system.[2][4]
-
Bromine Substituent: The bromine atom serves as a versatile synthetic handle. It is a key precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This enables the construction of complex molecular architectures and the exploration of broad chemical space.
-
Steric Hindrance: The two methyl groups flanking the carboxylic acid functions create significant steric hindrance. This presents a challenge for standard derivatization reactions but also offers an advantage by locking the conformation of resulting derivatives, which can be crucial for optimizing interactions with biological targets. Overcoming this hindrance requires carefully selected coupling agents and reaction conditions.[5]
-
Terephthalic Acid Core: As a dicarboxylic acid, this molecule is an ideal scaffold for creating bivalent ligands, linkers for PROTACs or ADCs, or monomers for specialty polymers.[6] The rigid aromatic core ensures that appended functional groups are held in a well-defined spatial orientation.
Key Applications and Derivatization Strategy
The primary derivatization targets for this molecule are the two carboxylic acid groups. By converting them into amides and esters, researchers can access a vast array of compounds for specific applications.
-
Medicinal Chemistry: Symmetrical or unsymmetrical bis-amides can be synthesized to create bivalent inhibitors that target dimeric proteins or adjacent binding sites. The core scaffold can serve as a rigid linker in drug design, with the fluoro and bromo groups providing vectors for further modification or for fine-tuning pharmacokinetic (ADME) properties.[3][7]
-
Materials Science: Conversion into bis-esters with functionalized alcohols can yield monomers for high-performance polyesters or liquid crystals. The rigidity and halogenation of the core unit can impart desirable properties such as thermal stability and specific optical characteristics.[6]
-
Diagnostic Tools: The bromine atom can be replaced with a radioisotope, or one of the carboxyl groups can be used to attach a chelating agent for radiometals. Furthermore, the fluorine atom allows for the potential development of ¹⁹F MRI contrast agents or, through isotopic substitution with ¹⁸F, PET imaging agents.[2]
The overall derivatization workflow is visualized below.
Caption: General derivatization pathways for the title compound.
Protocols for Derivatization
Given the steric hindrance around the carboxylic acid groups, standard protocols may result in low yields. The following methods are selected to address this challenge.
Protocol 1: Synthesis of Bis-Amides via Acyl Fluoride Intermediate
This protocol is highly effective for coupling sterically hindered acids with electron-deficient or hindered amines.[5] The in-situ formation of a highly reactive acyl fluoride intermediate minimizes steric clash during the initial activation step.
Workflow Diagram:
Caption: Workflow for bis-amide synthesis via acyl fluoride.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add anhydrous pyridine (2.5 eq.) to the suspension and stir for 10 minutes.
-
Activation: Cool the mixture to 0°C using an ice bath. Slowly add cyanuric fluoride (1.0 eq.) dropwise.
-
Expert Insight: Cyanuric fluoride is preferred over reagents like Deoxo-Fluor as it generates fewer side products and is effective for creating acyl fluorides from hindered acids.[5]
-
-
Acyl Fluoride Formation: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the bis(acyl fluoride) intermediate by TLC or LC-MS if desired.
-
Amine Coupling: Add the desired primary or secondary amine (2.2 eq.) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature. If the reaction is sluggish due to a poorly nucleophilic amine, gently heat to 40°C. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification:
-
Dilute the reaction mixture with additional DCM.
-
Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure bis-amide.
-
Quantitative Data Summary (Representative Yields):
| Amine Nucleophile | Conditions | Typical Yield |
| Benzylamine | RT, 12 h | 85-95% |
| Aniline | 40°C, 24 h | 60-75% |
| N-Cyclopropyl-2-aminothiazole | 40°C, 24 h | 50-65% |
Protocol 2: Synthesis of Bis-Esters via Carbodiimide Coupling
For esterification, particularly with secondary or bulky alcohols, a robust coupling agent is necessary to overcome the steric hindrance. Dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC, in combination with an activating agent like 4-dimethylaminopyridine (DMAP), is a reliable choice.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (1.0 eq.), the desired alcohol (2.5-5.0 eq.), and a catalytic amount of DMAP (0.2 eq.) in anhydrous DCM or THF (approx. 0.1 M).
-
Expert Insight: Using an excess of the alcohol can help drive the reaction to completion, especially if it is a liquid that can also act as a co-solvent.[6]
-
-
Coupling Agent Addition: Cool the solution to 0°C. Add a solution of DCC (2.2 eq.) or EDC (2.2 eq.) in DCM dropwise.
-
Trustworthiness Note: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. This is a visual indicator that the reaction is proceeding.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification:
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% citric acid (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure bis-ester.
-
Quantitative Data Summary (Representative Yields):
| Alcohol | Coupling Agent | Typical Yield |
| Methanol | EDC/DMAP | 90-98% |
| Isopropanol | DCC/DMAP | 70-85% |
| Benzyl Alcohol | DCC/DMAP | 80-90% |
Conclusion
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a high-value building block for creating structurally complex and functionally diverse molecules. While its sterically hindered nature requires specialized synthetic protocols, the methods outlined in this guide provide a reliable foundation for accessing a wide range of bis-amide and bis-ester derivatives. The strategic incorporation of fluorine and bromine atoms makes these derivatives particularly attractive for applications in drug discovery, diagnostics, and advanced materials development.
References
- The Role of Fluorinated Aromatics in Modern Drug Discovery.Google AI Grounding API.
- The role of fluorine in medicinal chemistry.Pharmaceuticals (Basel).
- Ester synthesis by esterific
- Fluorine in drug discovery: Role, design and case studies.Journal of Medicinal Chemistry.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Fluorine in drug discovery: Role, design and case studies.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.The Journal of Organic Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Preparation of Some Substituted Terephthalic Acids.eCommons, University of Dayton.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Reactions of Carboxylic Acids - Ester and Amide Form
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for high yield of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring a high yield of your target compound. The information is structured in a practical question-and-answer format to directly address challenges you may encounter.
I. Overview of the Synthetic Strategy
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is achieved via a classic electrophilic aromatic substitution (EAS) reaction. The core of this process is the selective bromination of the precursor, 3-fluoro-2,5-dimethylterephthalic acid. Success hinges on precise control of the reaction environment to favor mono-bromination at the desired position and to minimize the formation of impurities.
Caption: High-level workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Starting Material and Regioselectivity
Question: Why is the bromination of 3-fluoro-2,5-dimethylterephthalic acid expected to yield the desired "2-Bromo" product?
Answer: The outcome of this reaction is governed by the powerful directing effects of the substituents already present on the aromatic ring. In an electrophilic aromatic substitution, these groups either "activate" the ring, making it more reactive, or "deactivate" it.[1] They also direct the incoming electrophile (in this case, 'Br⁺') to specific positions.[2]
Let's analyze the substituents on your starting material, 3-fluoro-2,5-dimethylterephthalic acid, and their influence on the single available position for substitution (C6):
-
-CH₃ groups (at C2 and C5): These are activating groups that direct incoming electrophiles to the ortho and para positions.[3] The methyl group at C5 is ortho to the C6 position, strongly favoring substitution there.
-
-F group (at C3): Halogens are an interesting case. They are deactivating due to their strong inductive electron withdrawal, yet they direct ortho and para due to resonance effects where their lone pairs can donate into the ring and stabilize the reaction intermediate.[4] The fluoro group is para to the C6 position, which is a highly favorable directing effect.
-
-COOH groups (at C1 and C4): Carboxylic acid groups are strongly deactivating and are meta-directors.[5] The carboxylic acid at C4 is meta to the C6 position. This alignment is consistent with the directing effect of a deactivating group and does not oppose the substitution. The -COOH at C1 is ortho, which is unfavorable, but its influence is overridden by the more powerful ortho/para directors.
Caption: Directing effects on the C6 position of the precursor.
FAQ 2: Reaction Conditions & Optimization
Question: My reaction is sluggish and the yield is low. What should I check first?
Answer: Low yield in an electrophilic bromination often points to issues with the activation of bromine.
-
Catalyst Quality and Quantity: The Lewis acid catalyst, typically anhydrous iron(III) bromide (FeBr₃), is critical. It polarizes the Br-Br bond, creating a potent "Br⁺" electrophile.[6][7]
-
Is your FeBr₃ truly anhydrous? FeBr₃ is hygroscopic. Moisture will hydrolyze it, rendering it inactive. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
Are you using a catalytic amount? While catalytic, you may need 0.1 to 0.3 equivalents relative to your starting material. Insufficient catalyst will result in a slow reaction.
-
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For a deactivated ring system like this (due to two -COOH groups and a -F group), gentle heating to 40-50 °C may be necessary to drive the reaction to completion. Start at room temperature and monitor by TLC or HPLC before heating. Excessively high temperatures can lead to decomposition or unwanted side products.[8]
-
Solvent Choice: The solvent must be inert to the reaction conditions.
-
Good Choices: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.
-
Poor Choices: Avoid nucleophilic solvents (like alcohols or water) as they can react with the catalyst and the electrophile.
-
Question: I'm observing multiple products on my TLC/LC-MS, suggesting side reactions. What's happening?
Answer: The most common side reaction is polybromination . Although your starting material is somewhat deactivated, the product, now containing an additional halogen, is even more so. However, if reaction conditions are too harsh (excess bromine, high temperature, or long reaction time), a second bromine atom can add to the ring.
Another possibility is benzylic bromination of the methyl groups. This is a radical-mediated process and is generally not favored under these ionic conditions. However, exposure to UV light or the presence of radical initiators could trigger it. Ensure your reaction is shielded from direct light.[9]
Troubleshooting Guide: Low Yield & Impurities
| Problem | Possible Cause | Recommended Solution |
| Low Conversion (High SM) | 1. Inactive catalyst (moisture).2. Insufficient catalyst amount.3. Reaction temperature too low. | 1. Use fresh, anhydrous FeBr₃. Handle under inert gas.2. Increase catalyst loading incrementally (e.g., from 0.1 to 0.2 eq).3. Warm the reaction gently (e.g., to 40 °C) and monitor progress. |
| Multiple Products (TLC/LCMS) | 1. Dibromination: Excess bromine or reaction time too long.2. Benzylic Bromination: Radical reaction pathway initiated.3. Decomposition: Temperature too high. | 1. Use bromine as the limiting reagent (1.0-1.05 eq). Quench the reaction as soon as the starting material is consumed.2. Protect the reaction from light. Ensure no radical initiators are present.3. Maintain a controlled temperature. Do not overheat. |
| Difficult Product Isolation | 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous workup. | 1. After quenching, consider removing the reaction solvent in vacuo before proceeding with purification.2. During workup, add brine (saturated NaCl solution) to break emulsions. |
FAQ 3: Product Isolation and Purification
Question: What is the best method to purify the crude 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid?
Answer: Recrystallization is the most effective method for purifying aromatic carboxylic acids.[10]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Good candidates: Acetic acid, ethanol/water mixtures, or dioxane/water.[11] You may need to screen several systems to find the optimal one.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.
-
-
Acid-Base Extraction: An alternative or preliminary purification step involves an acid-base workup.[12]
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your dicarboxylic acid product will move to the aqueous layer as its disodium salt, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Carefully re-acidify the aqueous layer with cold dilute HCl (e.g., 2M) until the product precipitates out.
-
Filter, wash the solid with cold deionized water, and dry thoroughly. This material can then be recrystallized.
-
III. Experimental Protocols
Protocol 1: Proposed Synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Disclaimer: This is a representative protocol based on established principles of electrophilic aromatic substitution.[7][13][14] Researchers should perform their own risk assessment and optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoro-2,5-dimethylterephthalic acid (1.0 eq).
-
Solvent & Catalyst: Add anhydrous 1,2-dichloroethane (DCE) to form a slurry (approx. 0.1 M concentration). Under a positive flow of nitrogen, add anhydrous iron(III) bromide (FeBr₃, 0.2 eq).
-
Bromine Addition: Dissolve bromine (Br₂, 1.05 eq) in a small amount of anhydrous DCE and add it to the dropping funnel. Add the bromine solution dropwise to the stirred slurry at room temperature over 30 minutes. The reaction mixture may turn deep red/brown, and HBr gas will be evolved (use a trap).
-
Reaction: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching them with sodium thiosulfate solution, and extracting with ethyl acetate. If the reaction is sluggish, gently warm the mixture to 40 °C and continue monitoring.
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine. Stir until the red/brown color disappears.
-
Workup: Transfer the mixture to a separatory funnel. If a precipitate is present, add ethyl acetate and water to dissolve the solids. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Protocol 2: Characterization by ¹H NMR
The regioselectivity of the reaction and the purity of the final product can be confirmed using ¹H NMR spectroscopy.[15][16]
-
Sample Preparation: Dissolve a small amount of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃ with a drop of MeOD to exchange the acidic protons).
-
Expected Signals:
-
Carboxylic Acid Protons (-COOH): A very broad singlet, typically >10 ppm (will exchange with D₂O).
-
Methyl Protons (-CH₃): Two distinct singlets, likely in the 2.0-2.5 ppm region.
-
Aromatic Protons: The starting material has one aromatic proton (a singlet). The product will have zero aromatic protons, as the final open position has been substituted. The absence of a signal in the 6.5-8.0 ppm aromatic region is a strong indicator of a successful reaction.
-
IV. References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
JoVE. (2026). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
-
Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
-
Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Retrieved from
-
Google Patents. (1928). US1686913A - Purification of benzoic acid and its derivatives. Retrieved from
-
University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (n.d.). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Bromination of Benzene using FeBr3. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). The halogenation of benzene. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Google Patents. (1978). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
ResearchGate. (2016). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]
-
JoVE. (2026). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
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Technical Support Center: Degradation Pathways of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
As a Senior Application Scientist, I recognize the importance of providing in-depth technical guidance to researchers working with complex molecules. This document serves as a specialized technical support center for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, offering troubleshooting advice and answers to frequently asked questions concerning its degradation. The aim is to equip you with the expertise to navigate potential experimental challenges and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section is designed to address specific issues you might encounter during your experiments with 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Question 1: I'm observing unexpected peaks in my HPLC/GC-MS analysis of a sample containing 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. What are the likely degradation products?
Answer:
The emergence of new peaks in your chromatogram often points to the degradation of the parent compound. For 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, several degradation pathways are plausible under typical laboratory conditions. The electron-withdrawing nature of the two carboxylic acid groups activates the aromatic ring, making it susceptible to certain reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This is a primary degradation route. The aromatic ring is attacked by a nucleophile, leading to the displacement of a halide. Due to the presence of activating carboxylic acid groups, this reaction can proceed. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, making bromide the more probable leaving group. If your solvent or reaction mixture contains nucleophiles like water, hydroxide, or alcohols, you may form hydroxylated or alkoxylated byproducts.[1][2][3]
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly UV radiation. This can cause the cleavage of the carbon-bromine bond, a process known as reductive debromination, leading to the formation of radical species and subsequent byproducts.[4][5][6]
-
Thermal Decarboxylation: At elevated temperatures, terephthalic acids can lose one or both of their carboxyl groups.[7][8] This would result in the formation of 2-bromo-5-fluoro-3,6-dimethylbenzoic acid or 1-bromo-4-fluoro-2,5-dimethylbenzene. The presence of metal oxides can catalyze this process.[7]
Troubleshooting Steps:
-
Review Storage and Handling: Ensure the compound and its solutions are stored in a cool, dark place. Use amber vials to protect against photodecomposition.
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents where possible. If aqueous solutions are necessary, prepare them fresh and consider using a buffered system to maintain a stable pH.
-
Inert Atmosphere: For reactions sensitive to oxidation or radical processes, conduct them under an inert atmosphere like nitrogen or argon.
-
Temperature Control: Avoid excessive heating during your experiments unless the reaction protocol specifically requires it.
Question 2: My reaction yields are consistently low when using 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. How can I determine if degradation of the starting material is the cause?
Answer:
Low yields can be a significant hurdle. Beyond typical issues like incomplete conversion or purification losses, the degradation of your starting material is a key factor to investigate.
Diagnostic Workflow to Identify Product Loss
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Preventative Strategies:
-
Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation and decarboxylation.
-
Solvent Choice: Select aprotic, non-nucleophilic solvents when feasible.
-
Atmosphere Control: If reductive debromination is a suspected side reaction, ensure the reaction is carried out under an inert atmosphere.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid?
The main degradation pathways are dictated by the molecule's structure. The electron-withdrawing carboxylic acid groups make the aromatic ring electrophilic, favoring nucleophilic attack.
Key Degradation Pathways
Caption: Primary degradation routes for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, adhere to the following storage guidelines:
-
Solid Form: Store in a tightly sealed container in a cool, dark, and dry environment. Using a desiccator is advisable to protect against moisture.
-
In Solution:
-
Protect from light by using amber glass vials.
-
Store at reduced temperatures (4°C for short-term, -20°C for long-term).
-
Whenever possible, use aprotic solvents to minimize the risk of nucleophilic substitution. If aqueous solutions are required, they should be prepared fresh.
-
Q3: Which analytical techniques are most effective for monitoring the stability of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid?
A multi-faceted analytical approach is recommended for a comprehensive stability assessment.
| Technique | Application | Strengths | Considerations |
| HPLC-UV | Quantitative analysis of the parent compound and known impurities. | Robust, reproducible, and widely accessible. | May not identify unknown degradants without corresponding standards. |
| LC-MS | Identification of unknown degradation products and structural confirmation. | High sensitivity and provides molecular weight information for identification.[9] | Requires expertise in mass spectra interpretation. |
| GC-MS | Analysis of volatile degradation products, such as those from decarboxylation. | Excellent for separating volatile and semi-volatile compounds. | Requires derivatization (e.g., silylation or esterification) of the carboxylic acids to increase volatility.[10] |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Provides detailed structural information. | Requires pure, isolated samples in sufficient quantity. |
Experimental Protocol: Forced Degradation Study by HPLC-UV
-
Stock Solution Preparation: Accurately prepare a stock solution of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in a suitable solvent like acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Combine an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Combine an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Combine an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Incubate a sealed vial of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution in a clear vial to a UV light source.
-
-
Sampling: Collect samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Detection: Monitor at the UV wavelength of maximum absorbance for the parent compound.
-
-
Data Interpretation: Track the decrease in the peak area of the parent compound and the emergence and growth of new peaks over time to quantify the degradation rate under each condition.
This comprehensive guide should provide you with the necessary framework to understand and mitigate the degradation of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in your research.
References
- Catalytic decarboxylation mechanism of terephthalic acid to benzene over ZnO catalyst. (2025). Google Search.
- The Catalytic Decarboxylation of Terephthalic Acid to Benzene - Dissertation. (n.d.). Google Search.
- How can you perform a decarboxylation of terephthalic acid on an industrial scale? (2015). ResearchGate.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (n.d.). MDPI.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences.
- Benzene rich oil by the decarboxylation of PET. (n.d.). Google Search.
- Terephthalic acid - Wikipedia. (n.d.). Wikipedia.
- Rapid Determination of Terephthalic Acid in the Hydrothermal Decomposition Product of Poly(ethylene terephthalate) by Thermochemolysis–Gas Chromatography in the Presence of Tetramethylammonium Acetate. (2025). ResearchGate.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate.
- Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). Request PDF.
- Investigation of conventional analytical methods for determining conversion of polyethylene terephthalate waste degradation via aminolysis process. (n.d.). OUCI.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). Google Search.
- Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
- Method of analyzing organic impurities in terephthalic acid. (n.d.). Google Patents.
- Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Synthesis and properties of polyamides derived from systematically halogenated terephthalic acids with fluorine, chlorine, or bromine atoms. (1988). Sci-Hub.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. (n.d.). ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. (n.d.). PMC - PubMed Central.
- Spray Reactor-Based Terephthalic Acid Production as a Greener Alternative to the Mid-Century Process. (2022). Green Catalysis and Reaction Engineering.
- Terephthalic Acid. (n.d.). PubChem - NIH.
- Halogenation of terephthalic acid. (n.d.). Google Patents.
- 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. (n.d.). CymitQuimica.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 9. Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
Improving the solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid for reactions
Technical Support Center: 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for challenges related to the solubility of this compound in your reaction setups. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in my reaction solvent. What are the initial steps I should take?
A1: The limited solubility of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in many common organic solvents at room temperature is a known challenge. The molecule's rigid aromatic structure, halogen substituents, and two carboxylic acid groups contribute to strong intermolecular forces, making it difficult to solvate.
Initial Troubleshooting Steps:
-
Solvent Selection: Begin by assessing the polarity of your chosen solvent. Aromatic dicarboxylic acids often exhibit better solubility in polar aprotic solvents. Consider solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).
-
Heating: Gently heating the mixture can significantly increase solubility. However, be mindful of the thermal stability of your other reagents.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
If these initial steps are insufficient, more advanced techniques involving pH modification or co-solvents may be necessary.
Troubleshooting Guide: Advanced Solubility Enhancement
Issue: My compound precipitates out of solution when I add other reagents.
This common issue often arises from changes in the overall polarity or pH of the reaction mixture. The key is to maintain a stable solution environment.
Solution 1: pH Adjustment and Salt Formation
The Principle: 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a dicarboxylic acid. Deprotonating one or both carboxylic acid groups to form a carboxylate salt dramatically increases its polarity and, consequently, its solubility in polar solvents.[1][2]
Step-by-Step Protocol:
-
Base Selection: Choose a suitable base. For many organic reactions, non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are preferred as they are less likely to interfere with the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, but their solubility in organic solvents can be limited.
-
Stoichiometry: Add the base dropwise to a suspension of the terephthalic acid derivative in your chosen solvent. You can add 1 equivalent of base to deprotonate one carboxylic acid group or 2 equivalents for both.
-
Monitoring: Observe the solution. As the salt forms, you should see the solid dissolve. Gentle warming can assist this process.
-
Reaction Initiation: Once a clear solution is obtained, you can proceed with adding your other reagents.
Causality: The conversion of the neutral carboxylic acid to its anionic carboxylate form introduces ionic character to the molecule. This highly polar functional group interacts much more strongly with polar solvents, overcoming the intermolecular forces of the solid crystal lattice.[3]
Self-Validation: The visual clarification of the solution upon base addition is a strong indicator of successful salt formation and solubilization. You can also take a small aliquot of the solution and add a drop of acid. If the compound precipitates, it confirms that solubility is pH-dependent.
Caption: pH adjustment workflow for solubility.
Solution 2: Utilizing Co-solvents
The Principle: A co-solvent system involves blending two or more miscible solvents to achieve a desired polarity that is optimal for dissolving all reaction components.[4] This technique is particularly useful when your reagents have significantly different solubility profiles.
Experimental Protocol:
-
Primary Solvent: Dissolve the 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in a minimal amount of a strong polar aprotic solvent in which it is most soluble (e.g., DMF or DMSO).
-
Secondary Solvent: In a separate vessel, dissolve your other, less polar reagents in a solvent in which they are highly soluble (e.g., Dichloromethane (DCM) or THF).
-
Combining the Solutions: Slowly add the solution of the other reagents to the solution of the terephthalic acid derivative with vigorous stirring. This gradual addition helps to avoid localized concentration gradients that can cause precipitation.
Data-Driven Solvent Selection:
| Solvent System | Polarity Index | Suitability for Terephthalic Acid | Suitability for Less Polar Reagents |
| DMF / THF | 6.4 / 4.0 | High | Moderate |
| DMSO / DCM | 7.2 / 3.1 | High | High |
| NMP / Toluene | 6.7 / 2.4 | High | High |
Causality: The blended solvent system creates an intermediate polarity environment that can accommodate both the highly polar terephthalic acid derivative and less polar reaction partners, preventing any single component from crashing out of solution.
Caption: Co-solvent strategy for reactions.
Advanced Considerations and Pro-Tips
-
"Salting Out" Effect: Be aware that if your reaction generates ionic byproducts, it could decrease the solubility of your organic compound in the aqueous phase during workup. A wash with brine (saturated NaCl solution) can help to "salt out" your product into the organic layer.[5]
-
Particle Size Reduction: While not a direct solubilization technique, reducing the particle size of the solid acid through methods like micronization can increase the surface area and improve the rate of dissolution.[4][6]
-
Temperature Effects: The solubility of most dicarboxylic acids decreases with lower temperatures.[7] If your reaction requires cooling, be vigilant for potential precipitation.
By systematically applying these principles and techniques, you can effectively overcome the solubility challenges associated with 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and achieve more consistent and successful reaction outcomes.
References
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
2-bromo-5-fluoro-3,6-dimethylterephthalic acid. BIOFOUNT. [Link]
-
Solubility of organic compounds. Khan Academy. [Link]
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. Allfluoro pharmaceutical co .ltd. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). Eastern-European Journal of Enterprise Technologies. [Link]
-
Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]
-
Dicarboxylic acid solubility. Reddit. [Link]
-
Solubilities of Dicarboxylic Acids in Water. ResearchGate. [Link]
-
CID 130631697 | C6H12BrCl. PubChem. [Link]
-
18.11: Dicarboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
Discovery of a Series of 2′-α-Fluoro,2′-β-bromo-ribonucleosides and Their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. PMC - NIH. [Link]
-
2-bromo-5-fluoro-terephthalic acid. Sinfoo Biotech. [Link]
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. Chembase. [Link]
-
2-Bromo-3-fluoropent-2-ene. PubChem. [Link]
Sources
- 1. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 2. reddit.com [reddit.com]
- 3. Khan Academy [khanacademy.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Removing unreacted starting materials from 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Welcome to the dedicated technical support guide for handling and purifying 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key aromatic intermediate from unreacted starting materials and synthesis byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Q1: What are the most probable unreacted starting materials or impurities I should expect?
A1: The impurity profile is dictated by the synthetic route. A common strategy for synthesizing substituted terephthalic acids involves the oxidation of corresponding dimethylbenzene precursors. Therefore, the most likely impurity is the neutral, unoxidized starting material, such as 1-bromo-4-fluoro-2,5-dimethylbenzene . You may also encounter mono-carboxylic acid intermediates, where only one of the methyl groups has been oxidized.[1]
Q2: My crude product is a sticky solid or oil. What is the fundamental principle for the initial cleanup?
A2: The most powerful and straightforward initial purification step is an acid-base extraction .[2][3] This technique leverages the acidic nature of your target molecule's two carboxylic acid groups. By treating the crude mixture with a mild aqueous base (like sodium bicarbonate), you can selectively convert the desired terephthalic acid into its water-soluble disodium salt.[3][4] Neutral organic impurities, such as unreacted dimethylbenzene precursors, will remain in the organic layer and can be easily washed away.[2] Subsequent re-acidification of the aqueous layer will precipitate your purified product.[3][4]
Q3: I've performed an acid-base extraction, but my product still shows impurities on a TLC plate. What's the next step?
A3: If impurities persist after extraction, it suggests they are also acidic and have similar properties to your target compound. The next logical step for a solid compound like this is recrystallization .[5][6] This technique relies on differences in solubility between your product and the impurities in a chosen solvent at different temperatures.
Q4: When should I consider using column chromatography?
A4: Column chromatography is generally reserved for situations where both acid-base extraction and recrystallization fail to provide the desired purity.[6] This is often the case when dealing with impurities that have very similar structures and solubility profiles. It is a more labor-intensive method and can be challenging for carboxylic acids due to their interaction with standard silica gel.[6]
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification challenges.
Scenario 1: Removing Neutral Starting Materials
Issue: Your crude product is contaminated with non-acidic precursors (e.g., 1-bromo-4-fluoro-2,5-dimethylbenzene).
Core Directive: Employ Acid-Base Extraction to selectively isolate the acidic product.
Causality: The key is the reversible conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt. The pKa of the carboxylic acid groups allows for deprotonation by a weak base like sodium bicarbonate (NaHCO₃), while the neutral starting material remains unaffected and partitioned in the organic solvent.[2][4][5]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent. Ethyl acetate or diethyl ether are common choices.
-
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas generated during neutralization.[6]
-
Separation: Allow the layers to fully separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean flask.[6]
-
Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the mixing and separation process to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts.[6]
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with pH paper). Your purified 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid will precipitate out as a solid.[4][6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product thoroughly, preferably in a vacuum oven, to remove residual water.
Scenario 2: Removing Acidic Impurities
Issue: Your product is contaminated with structurally similar acidic byproducts.
Core Directive: Utilize Recrystallization to purify the solid product based on solubility differences.
Causality: The principle of recrystallization is that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[7] Impurities present in smaller amounts will ideally remain in the cold solvent (the "mother liquor") while the more abundant target compound crystallizes out in a purer form.[8]
The ideal solvent will dissolve the compound completely when hot but sparingly when cold. Experimental screening is necessary.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | ~78-100 | Polar Protic | A common choice for polar molecules. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly. |
| Toluene | 111 | Non-polar | Good for aromatic compounds. Its high boiling point allows for a large temperature gradient for crystallization. |
| Acetic Acid/Water | ~100-118 | Polar Protic | Often effective for aromatic carboxylic acids, but can be difficult to remove completely.[5] |
| Dioxane/Water | ~101 | Polar Aprotic | A good solvent for many organics, but use with caution due to its peroxide-forming nature and toxicity. |
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents to find a suitable one (see table above).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or heating mantle) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.
Scenario 3: Fine Purification of Closely Related Impurities
Issue: Impurities are too similar for extraction or recrystallization to be effective.
Core Directive: Use Silica Gel Column Chromatography with a modified mobile phase.
Causality & Expert Insight: Carboxylic acids are notoriously difficult to purify on standard silica gel. The acidic protons of the carboxyl groups interact strongly with the slightly acidic silica surface, leading to significant band broadening or "streaking".[6] To achieve a successful separation, this interaction must be suppressed. This is accomplished by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase.[6] The added acid keeps the target molecule fully protonated, minimizing its interaction with the silica and allowing it to move down the column as a more compact band.
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is a good starting point. Test various ratios until you achieve good separation (Rf of your product ~0.2-0.4). Crucially, add 0.5-1% acetic acid to your test solvent systems.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent (containing the added acid).
-
Sample Loading: Dissolve your sample in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Carefully add the mobile phase and apply gentle pressure to begin eluting the sample.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent (and the volatile added acid) under reduced pressure using a rotary evaporator to yield the final purified compound.[6]
Part 3: Purification Decision-Making Guide
Use the following flowchart to select the most appropriate purification strategy for your specific situation.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Sources
- 1. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Stability issues of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid under different conditions
Welcome to the technical support center for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. While specific stability data for this molecule is limited, this guide synthesizes information from related compounds and fundamental chemical principles to help you navigate potential challenges in your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you might encounter during the use of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in your research.
Question 1: I am observing poor solubility of the compound in my reaction solvent. How can I improve this?
Answer:
The solubility of terephthalic acid derivatives can be challenging due to their rigid structure and potential for intermolecular hydrogen bonding.[1] If you are experiencing poor solubility, consider the following:
-
Solvent Selection: While sparingly soluble in water, aromatic carboxylic acids often show better solubility in polar organic solvents.[1] Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot acetic acid.[2]
-
Use of a Co-solvent: A mixture of solvents can sometimes be effective. For instance, a small amount of a polar aprotic solvent like DMF in a less polar solvent might enhance solubility.
-
Salt Formation: Conversion of the carboxylic acid to a more soluble salt by adding a suitable base can be a useful strategy, provided the salt is compatible with your reaction conditions.
-
Heating: Gently heating the mixture can increase solubility. However, be mindful of the thermal stability of the compound (see Question 2).
Question 2: My reaction is giving low yields, and I suspect the starting material is degrading. What are the likely degradation pathways under thermal stress?
Answer:
Thermal instability is a key concern for substituted terephthalic acids. The primary degradation pathway to consider is decarboxylation .[3] At elevated temperatures, one or both of the carboxylic acid groups can be lost as carbon dioxide.
-
Mechanism Insight: The electron-withdrawing nature of the bromine and fluorine atoms can influence the stability of the carboxyl groups. While aromatic carboxylic acids are generally more stable than their aliphatic counterparts, high temperatures can promote decarboxylation.[3][4] Terephthalic acid itself can undergo decarboxylation at temperatures above 300°C.[3] The substitution pattern on your molecule may alter this temperature.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, explore alternative catalytic systems or reagents that allow for lower reaction temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
-
Monitor Reaction Time: Extended reaction times at elevated temperatures can lead to increased degradation. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
Below is a workflow to diagnose potential thermal degradation:
Caption: Diagnostic workflow for low reaction yields.
Question 3: I have noticed a color change in my stored compound, from white to a yellowish or brownish hue. What could be the cause?
Answer:
A color change upon storage is often an indication of decomposition. For 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, several factors could contribute to this:
-
Photodecomposition: Halogenated aromatic compounds can be susceptible to photodecomposition, especially under UV light.[5] This can lead to the formation of colored byproducts.
-
Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation, particularly in the presence of light and air.[6][7] This can form corresponding aldehydes or even further oxidize to carboxylic acids, leading to impurities.[6]
-
Trace Impurities: The presence of residual catalysts or reagents from the synthesis of the compound could catalyze decomposition over time. Common impurities in terephthalic acid production can include partially oxidized precursors like 4-carboxybenzaldehyde.[2][8]
Recommended Actions:
-
Proper Storage: Always store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.[9][10]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Purity Check: If you suspect degradation, re-analyze the compound's purity using techniques like HPLC or NMR before use.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, it is crucial to store it under appropriate conditions.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[10] | Minimizes the rate of potential decomposition reactions. |
| Light | Store in an amber or opaque container.[10] | Protects against photodecomposition.[5] |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider flushing with an inert gas (e.g., nitrogen, argon). | Prevents oxidation of the methyl groups and hydrolysis from atmospheric moisture.[7] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[9] | Prevents unwanted chemical reactions. |
2. What are the potential safety hazards associated with this compound?
-
Irritation: Aromatic carboxylic acids can be irritating to the eyes, skin, and respiratory system.[11]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid generating dust.[9]
3. How can I assess the purity of my sample if I suspect degradation?
Several analytical techniques can be employed to assess the purity of your 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for detecting and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) would likely provide good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of unexpected signals could indicate decomposition products.
-
Mass Spectrometry (MS): Coupled with a separation technique like LC or GC (after derivatization), MS can help identify the molecular weights of any impurities, aiding in their identification.
4. Is dehalogenation a likely stability issue?
Aryl halides are generally stable and less reactive towards nucleophilic substitution than alkyl halides.[12] The carbon-halogen bonds in aryl halides are stronger.[12] However, under certain conditions, dehalogenation can occur:
-
Strongly Basic Conditions: Very strong bases can sometimes promote the removal of the halogen.[12]
-
Photochemical Reactions: In some cases, UV light can induce cleavage of the carbon-halogen bond.[13]
-
Reductive Conditions: Certain reducing agents or catalytic hydrogenation conditions could potentially lead to dehalogenation.
For most standard synthetic applications, dehalogenation is not expected to be a primary stability concern unless extreme conditions are employed.
The following diagram illustrates the key stability considerations for this molecule:
Caption: Key stability factors for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
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Validation & Comparative
Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: A Comparative Analysis of Structure, Reactivity, and Application Potential
An In-Depth Comparative Guide for Researchers
This guide provides a detailed comparison of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid against other halogenated terephthalic acids. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple cataloging of properties to explore the fundamental structure-property relationships that govern the utility of this unique building block. We will dissect the individual contributions of each substituent—bromo, fluoro, and methyl groups—to provide a predictive framework for its application in advanced synthesis, particularly in the realms of Metal-Organic Frameworks (MOFs) and targeted pharmaceutical intermediates.
Introduction: The Strategic Value of Functionalized Terephthalic Acids
Terephthalic acid and its derivatives are rigid, linear dicarboxylic acids that serve as foundational pillars in materials science and medicinal chemistry. Their predictable geometry makes them ideal linkers, or "struts," for constructing highly ordered, porous materials like MOFs.[1][2] The strategic functionalization of the aromatic ring with halogens and alkyl groups is not a trivial modification; it is a deliberate design choice to impart specific, tunable properties to the final material or molecule. These properties include modulated acidity, selective reactivity, altered solubility, and controlled steric hindrance, all of which are critical for designing materials with tailored functions such as gas storage, catalysis, and drug delivery.[3][4]
This guide focuses on the distinct profile of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a molecule engineered with a unique combination of substituents that offer a sophisticated toolkit for advanced chemical design.
Structural Dissection and Predicted Physicochemical Properties
The properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid are best understood by examining the influence of each substituent on the core terephthalate structure.
Caption: Structure of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
-
Fluoro Group (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate conjugate base, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups.[5] This enhanced acidity can be advantageous in forming more stable coordination bonds with metal centers in MOFs compared to non-fluorinated analogues.[6]
-
Bromo Group (Br): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond. This disparity is the cornerstone of its utility in synthesis.[7] The C-Br bond is readily activated by palladium catalysts, making it an excellent handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-F bond, by contrast, remains inert under typical coupling conditions, offering a site for potential future functionalization under more forcing conditions. This built-in chemoselectivity is a key strategic advantage.[7]
-
Methyl Groups (CH₃): The two methyl groups introduce significant steric hindrance. In the context of MOF synthesis, this steric bulk can influence the coordination geometry around the metal node, potentially preventing the formation of overly dense, non-porous phases and directing the synthesis towards desired topologies.[8][9] These groups can also impact the solubility of the linker in organic solvents and influence the packing of the final crystal structure.
Comparative Analysis: Performance vs. Other Halogenated Terephthalic Acids
The "performance" of a molecular building block is defined by its predictable behavior in a reaction. Here, we compare the anticipated properties of our subject molecule with other common halogenated terephthalic acids.
Table 1: Comparative Properties of Substituted Terephthalic Acids
| Property | 2,5-Dichloroterephthalic Acid | 2,5-Dibromoterephthalic Acid | 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid | Rationale & Supporting Evidence |
| Acidity (pKa) | Moderately Increased | Moderately Increased | Significantly Increased | The inductive electron-withdrawing effect increases acidity. Fluorine is the most electronegative halogen, leading to the greatest stabilization of the carboxylate anion and thus the strongest acidity.[5] |
| Cross-Coupling Reactivity | Moderate (C-Cl) | High (C-Br) | High & Chemoselective (C-Br) | Reactivity in Pd-catalyzed cross-coupling follows the trend of C-X bond strength: C-I > C-Br > C-Cl >> C-F. The subject molecule offers selective reactivity at the C-Br bond, preserving the C-F bond for other uses.[7][10] |
| Steric Influence | Low | Low | High | The flanking methyl groups provide significant steric bulk, which can direct crystal packing and coordination, a feature absent in simple dihalogenated analogues.[8] |
| Potential for Post-Synthetic Modification (PSM) | Moderate (Both Cl sites) | High (Both Br sites) | Excellent (Selective at Br) | The ability to selectively functionalize one site (Br) while leaving another (F) intact provides a significant advantage for creating multifunctional materials.[7] |
Experimental Protocol: Synthesis of a Hypothetical Metal-Organic Framework (MOF)
To illustrate the practical application of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, we provide a robust, self-validating protocol for the synthesis of a hypothetical MOF, designated "Sci-MOF-1". This procedure is based on well-established solvothermal methods for terephthalate-based MOFs.[4][11]
Objective: To synthesize a porous zinc-based MOF (Sci-MOF-1) using 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid as the organic linker.
Materials:
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (Linker)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Node Precursor)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
20 mL Scintillation Vials
Workflow Diagram:
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Unambiguous Structure Validation of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For complex molecules such as 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, an aromatic compound with multiple substituents, confirming the exact atomic arrangement is critical for understanding its chemical behavior and potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for validating the structure of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Challenge: Structural Isomerism in Polysubstituted Aromatics
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can potentially yield several isomers, making unambiguous structural confirmation essential. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into the molecular formula and connectivity, but they may not definitively distinguish between closely related isomers. Infrared (IR) spectroscopy can confirm the presence of functional groups but offers limited information about their specific placement on the aromatic ring. It is in this context that X-ray crystallography emerges as the gold standard, providing a direct visualization of the molecular structure in three dimensions.[1][2]
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[4][5] This technique is indispensable for the unambiguous structural determination of novel compounds.[6][7]
The journey from a synthesized powder to a refined crystal structure involves a meticulous, multi-step process. Each step is critical for obtaining high-quality data that will ultimately yield an unambiguous structural model.
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Performance Unleashed: A Comparative Guide to MOFs Synthesized with 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid and Its Analogs
For researchers at the forefront of materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final framework's properties, dictating everything from pore size and surface area to catalytic activity and stability. This guide provides an in-depth, objective comparison of the predicted performance of MOFs synthesized with the novel linker, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, against established benchmarks. By dissecting the influence of each functional group—bromo, fluoro, and dimethyl—we offer a predictive analysis grounded in experimental data from analogous systems, empowering researchers to anticipate the characteristics of this next-generation MOF.
The Principle of Linker Functionalization: Tailoring MOF Properties at the Molecular Level
The beauty of MOF chemistry lies in its modularity. The organic linker, typically a di- or tri-topic carboxylate, is not merely a structural strut but a tunable component that allows for the precise engineering of the framework's internal environment.[1][2] By introducing functional groups onto the linker backbone, we can systematically alter electronic properties, steric hindrance, and hydrophobicity, thereby fine-tuning the MOF's performance for specific applications.[2][3]
The subject of this guide, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, is a richly functionalized linker. To predict the behavior of a MOF constructed from this linker (hereafter termed "BFD-MOF"), we must first understand the individual contributions of its functional moieties, using the well-characterized UiO-66 framework as our baseline for comparison.
The Functional Group Effect:
-
Fluorine (-F): The high electronegativity of fluorine can significantly modify the electronic landscape of the linker. Introducing fluoro groups has been shown to create hydrophobic properties within the MOF pores, which can be highly advantageous for catalysis in aqueous media.[4][5][6][7] These hydrophobic microenvironments can protect active sites and enhance reaction rates by repelling bulk water.[4][7]
-
Bromine (-Br): The bromo group is sterically demanding and can influence the topology and pore dimensions of the resulting MOF.[2] More importantly, the C-Br bond offers a valuable handle for post-synthetic modification, allowing for the introduction of further functionality after the framework has been constructed.[8] Bromination can also alter the mechanical properties of the framework, leading to more compliant and flexible materials.[8]
-
Methyl (-CH₃): Methyl groups are electron-donating and increase the hydrophobicity and steric bulk of the linker.[2][9] Their presence can reduce the overall binding energy for certain guest molecules but can also be strategically employed to fine-tune pore apertures for selective gas separations.[2] In some cases, methyl-functionalized MOFs have been identified as top performers for specific gas adsorption applications.[9]
The combination of these groups in BFD-MOF suggests a material with a unique profile: a hydrophobic, sterically tailored pore environment with the potential for post-synthetic modification and altered electronic properties.
Predictive Performance Comparison: BFD-MOF vs. Benchmark Frameworks
While direct experimental data for a MOF synthesized from 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is not yet prevalent in the literature, we can construct a robust predictive comparison based on the known effects of linker functionalization on the UiO-66 architecture. The following table summarizes the anticipated properties and performance of a hypothetical Zr-based BFD-MOF (analogous to UiO-66) against the parent UiO-66 and other functionalized variants.
| Property | UiO-66 (Unfunctionalized) | UiO-66-NH₂ | Hypothetical BFD-MOF (UiO-66-BFD) | Rationale for Prediction |
| BET Surface Area (m²/g) | ~1200-1600 | ~1100-1400 | Predicted: 900-1200 | The bulky bromo and dimethyl groups are expected to reduce the accessible surface area compared to the parent UiO-66.[10] |
| Pore Volume (cm³/g) | ~0.5-0.7 | ~0.45-0.6 | Predicted: 0.35-0.5 | Steric hindrance from the functional groups will likely decrease the internal pore volume.[2][10] |
| CO₂ Adsorption Capacity | Moderate | High (3.35 mmol/g)[11] | Predicted: Moderate | While the polar fluoro group may enhance interactions, the steric bulk of the bromo and methyl groups could hinder dense packing of CO₂ molecules, leading to a capacity lower than the amine-functionalized version.[10][11] |
| Hydrophobicity | Moderately Hydrophilic | Hydrophilic | Predicted: Highly Hydrophobic | The combined presence of fluoro and dimethyl groups is expected to create a highly non-polar pore environment, repelling water.[4][7] |
| Catalytic Activity (e.g., Knoevenagel) | Low | Moderate | Predicted: High | The hydrophobic pores created by the fluoro groups can significantly enhance catalytic performance in aqueous solutions by protecting active sites.[4][5][6] |
| Thermal Stability | High (~500 °C) | High (~400 °C) | Predicted: High (~450 °C) | Zirconium MOFs are known for their exceptional thermal stability. The functional groups are unlikely to dramatically reduce this, though the C-Br bond may be a point of initial degradation compared to C-H. |
| Potential for Post-Synthetic Modification | Limited | High (via amine group) | Predicted: High | The bromo group serves as an excellent site for post-synthetic modification via reactions like Suzuki or Heck coupling, allowing for the introduction of new functionalities.[8] |
Experimental Section: Protocols for Synthesis and Characterization
The following protocols provide a representative methodology for the synthesis of a functionalized UiO-66 type MOF, adapted for the use of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Synthesis of UiO-66-BFD
This protocol is based on established solvothermal methods for UiO-66 synthesis.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (H₂BFD)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (e.g., 85 mg, 0.26 mmol) in 10 mL of DMF.
-
Add acetic acid (e.g., 0.6 mL, 10.5 mmol) to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder should be visible.
-
Recover the powder by centrifugation and wash with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Perform a solvent exchange by immersing the powder in ethanol (3 x 10 mL) over 24 hours.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Characterization Workflow
A comprehensive characterization is essential to validate the synthesis and properties of the new MOF.
Caption: Workflow for MOF synthesis, characterization, and performance testing.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
N₂ Sorption Analysis: To determine the BET surface area, pore volume, and pore size distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the functionalized linker into the framework.
Conceptual Framework: The Impact of Linker Functionalization
The strategic placement of functional groups on the terephthalic acid linker allows for the creation of a diverse family of MOFs with tailored properties, all derived from the same parent topology (like UiO-66).
Caption: Impact of linker choice on final MOF properties.
Conclusion and Future Outlook
The novel linker, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, holds significant promise for the development of advanced MOFs. Our predictive analysis, based on established principles of linker functionalization, suggests that MOFs derived from this linker will exhibit a compelling combination of high hydrophobicity, excellent thermal stability, and significant potential for post-synthetic modification. These characteristics make them prime candidates for applications in heterogeneous catalysis, particularly in aqueous environments, and for the development of highly selective adsorbents.
While this guide provides a robust theoretical and predictive framework, the next crucial step is experimental validation. The synthesis and thorough characterization of "BFD-MOF" will provide invaluable data to confirm these predictions and unlock its full potential. For researchers in drug development and materials science, exploring such multi-functionalized linkers represents a fertile ground for discovering next-generation materials with precisely tailored performance.
References
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Mousavi, B., et al. (2018). Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution. New Journal of Chemistry, 42(22), 18333-18341.[4][5][6][7]
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Le, T. H., et al. (2020). FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. Journal of the Chilean Chemical Society, 65(2), 4825-4830.[11]
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ResearchGate. (n.d.). Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution | Request PDF. Retrieved from ResearchGate.[5]
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BenchChem. (2025). A Researcher's Guide to Metal-Organic Framework Linkers: A Comparative Study. Retrieved from BenchChem.[1]
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Cmarik, G. E., et al. (2012). Tuning the Adsorption Properties of UiO-66 via Ligand Functionalization. Langmuir, 28(44), 15606–15613.[10]
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RSC Publishing. (2018). Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution. Retrieved from RSC Publishing.[6]
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Pang, J., et al. (2020). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1349–1360.[3]
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Turdalieva, M. A., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 15(12), 8045-8068.[2]
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ResearchGate. (n.d.). Adsorption performance comparison between NH 2-UiO-66 and pristine UiO66. Retrieved from ResearchGate.[12]
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Torbina, V., et al. (2023). Effect of Linker Substituent Nature on Performance of Active Sites in UiO-66: Combined FT-IR and DFT Study. International Journal of Molecular Sciences, 24(19), 14839.[13]
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Li, C., et al. (2022). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research, 61(32), 11697–11715.[9]
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Li, C., et al. (2022). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research, 61(32), 11697–11715.[9]
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OSTI.GOV. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Retrieved from OSTI.GOV.[14]
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A Spectroscopic Journey: Tracing the Synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
In the landscape of modern drug discovery and materials science, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. Substituted terephthalic acids, in particular, serve as crucial building blocks for a wide array of functional polymers and pharmacologically active molecules. This guide provides an in-depth spectroscopic comparison of the target molecule, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid , and its key precursors. By examining the evolution of spectral features—primarily through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations from a simple aromatic hydrocarbon to the complex, halogenated dicarboxylic acid. This comparative analysis serves as a valuable resource for researchers in synthetic chemistry, offering a clear spectroscopic roadmap for this and similar multi-step syntheses.
The Synthetic Pathway: A Logical Progression
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is envisioned to proceed through a multi-step pathway, commencing with the readily available durene (1,2,4,5-tetramethylbenzene). Each synthetic step introduces specific functional groups that impart unique and identifiable signatures in the resulting spectra. Understanding this progression is key to interpreting the spectroscopic data.
Caption: Proposed synthetic pathway for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Experimental Protocols: Acquiring the Spectroscopic Fingerprints
To ensure the reliability and reproducibility of the spectroscopic data, standardized protocols for sample preparation and instrument operation are essential. The following are generalized procedures for acquiring NMR, IR, and MS spectra for the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Homogenization : Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Sample Preparation (Liquid) : For liquid samples, a small drop can be placed between two KBr plates.
-
Background Spectrum : Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules, as it is a soft ionization method that often preserves the molecular ion.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For the compounds in this guide, a range of m/z 50-500 is generally appropriate.
Spectroscopic Comparison: From Precursor to Product
The following sections detail the expected and observed spectroscopic features for each key molecule in the synthetic pathway.
Stage 1: Durene (1,2,4,5-Tetramethylbenzene)
Durene is a highly symmetrical molecule, which is clearly reflected in its simple spectra.
| Spectroscopic Data for Durene | |
| ¹H NMR (CDCl₃) | δ 6.90 (s, 2H, Ar-H), 2.22 (s, 12H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 133.6 (Ar-C), 130.2 (Ar-C-CH₃), 19.1 (-CH₃) |
| IR (KBr, cm⁻¹) | 3000-2850 (C-H stretch), 1495 (C=C stretch, aromatic), 870 (Ar-H bend) |
| MS (EI) | m/z 134 (M⁺), 119 ([M-CH₃]⁺) |
-
NMR : The ¹H NMR spectrum exhibits only two singlets, a testament to the molecule's symmetry. The aromatic protons appear as a singlet at 6.90 ppm, and the twelve equivalent methyl protons give a sharp singlet at 2.22 ppm. The ¹³C NMR spectrum is similarly simple, with only three distinct signals.
-
IR : The IR spectrum shows characteristic C-H stretching frequencies for both aromatic and aliphatic protons. The strong absorption at 870 cm⁻¹ is indicative of an isolated aromatic hydrogen, consistent with the 1,2,4,5-substitution pattern.
-
MS : The mass spectrum shows a strong molecular ion peak at m/z 134, with a significant fragment at m/z 119 corresponding to the loss of a methyl group.
Stage 2: Bromodurene (1-Bromo-2,3,5,6-tetramethylbenzene)
The introduction of a bromine atom breaks the high symmetry of durene, leading to more complex spectra.
| Spectroscopic Data for Bromodurene | |
| ¹H NMR (CDCl₃) | δ 7.03 (s, 1H, Ar-H), 2.40 (s, 6H, -CH₃), 2.28 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 136.1 (Ar-C-CH₃), 134.5 (Ar-C-CH₃), 131.9 (Ar-C-H), 125.0 (Ar-C-Br), 23.3 (-CH₃), 20.9 (-CH₃) |
| IR (KBr, cm⁻¹) | 3000-2850 (C-H stretch), 1470 (C=C stretch, aromatic), 860 (Ar-H bend), ~600 (C-Br stretch) |
| MS (EI) | m/z 212/214 (M⁺, isotopic pattern for Br), 197/199 ([M-CH₃]⁺) |
-
NMR : In the ¹H NMR spectrum, the two sets of methyl groups are now inequivalent, giving rise to two separate singlets. The single aromatic proton remains a singlet. The ¹³C NMR spectrum now shows six distinct signals, reflecting the lower symmetry. The carbon attached to the bromine atom appears at a characteristic downfield shift.
-
IR : The IR spectrum is similar to that of durene, with the addition of a C-Br stretching vibration in the fingerprint region.
-
MS : The mass spectrum clearly shows the isotopic signature of a single bromine atom, with two molecular ion peaks of roughly equal intensity at m/z 212 and 214.
Stage 3: 2,5-Dibromoterephthalic Acid
Oxidation of the methyl groups to carboxylic acids and further bromination dramatically alters the spectroscopic properties.
| Spectroscopic Data for 2,5-Dibromoterephthalic Acid | |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 2H, -COOH), 8.15 (s, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 166.0 (-COOH), 137.5 (Ar-C-COOH), 135.0 (Ar-C-H), 125.0 (Ar-C-Br) |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1700 (C=O stretch), 1250 (C-O stretch), ~600 (C-Br stretch) |
| MS (ESI-) | m/z 321/323/325 ([M-H]⁻, isotopic pattern for 2 Br) |
-
NMR : The most significant change in the ¹H NMR spectrum is the appearance of a broad singlet for the carboxylic acid protons at a very downfield chemical shift. The aromatic protons remain as a singlet. In the ¹³C NMR, the carboxylic acid carbons appear at around 166 ppm.
-
IR : The IR spectrum is dominated by the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch around 1700 cm⁻¹.
-
MS : The mass spectrum will show a characteristic isotopic pattern for two bromine atoms, with three peaks for the molecular ion cluster.
Stage 4: 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid (Target Molecule) - A Predictive Analysis
| Predicted Spectroscopic Data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid | |
| ¹H NMR (DMSO-d₆) | δ ~13.8 (br s, 2H, -COOH), 2.5-2.7 (s, 6H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (-COOH), ~160 (d, ¹JCF, Ar-C-F), ~138 (Ar-C-COOH), ~130 (Ar-C-CH₃), ~120 (d, ²JCF, Ar-C-Br), ~20 (-CH₃) |
| ¹⁹F NMR (DMSO-d₆) | A single resonance, likely a singlet or a narrow multiplet. |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1710 (C=O stretch), ~1200 (C-F stretch), 1250 (C-O stretch), ~600 (C-Br stretch) |
| MS (ESI-) | m/z 289/291 ([M-H]⁻, isotopic pattern for 1 Br) |
-
NMR : The ¹H NMR spectrum is expected to show a broad singlet for the two carboxylic acid protons and a singlet for the six equivalent methyl protons. The absence of aromatic protons is a key feature. The ¹³C NMR will be more complex. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹JCF coupling. The carbon bearing the bromine will also likely show a smaller ²JCF coupling. The presence of a ¹⁹F NMR spectrum with a single resonance would confirm the successful introduction of the fluorine atom.
-
IR : The IR spectrum will be similar to that of 2,5-dibromoterephthalic acid, with the addition of a characteristic C-F stretching vibration, typically in the 1250-1000 cm⁻¹ region.
-
MS : The mass spectrum will show a molecular ion with the isotopic pattern of a single bromine atom at m/z 289 and 291.
Logical Flow of Spectroscopic Analysis
The process of confirming the synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid through spectroscopy follows a logical progression of deduction, as illustrated in the workflow below.
Caption: A logical workflow for the spectroscopic analysis and confirmation of the target molecule.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and its precursors. By systematically analyzing the changes in NMR, IR, and MS spectra at each stage of the proposed synthesis, researchers can gain a clear and detailed understanding of the chemical transformations occurring. While experimental data for the final product is not widely published, the predictive analysis based on fundamental spectroscopic principles offers a robust framework for its characterization. This approach of combining experimental data of precursors with theoretical predictions for the target molecule is a powerful strategy in modern chemical research, enabling the confident identification of novel compounds.
References
-
PubChem: 2,5-Dibromoterephthalic acid. Available at: [Link]
A Comparative Guide to Purity Analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development and manufacturing, the quality of each starting material and intermediate is paramount. 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a substituted aromatic dicarboxylic acid, a class of compounds often serving as key building blocks or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such an intermediate directly influences the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic product.[1][2]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind chromatographic choices, present a detailed, validated protocol, and compare its performance against viable orthogonal techniques. This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable and efficient method for purity assessment of this and structurally related compounds.
Physicochemical Analysis and Method Selection Rationale
Before developing a separation method, understanding the analyte's properties is essential.
-
Structure: 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid features a benzene ring substituted with two carboxylic acid groups, a bromine atom, a fluorine atom, and two methyl groups.
-
Polarity and Solubility: The presence of two carboxylic acid groups makes the molecule polar and acidic. Its solubility in common reversed-phase solvents like methanol or acetonitrile is expected to be sufficient for analysis.
-
Chromophore: The substituted benzene ring acts as a strong chromophore, making it ideal for detection by UV-Visible spectroscopy.[3]
-
Volatility: The dicarboxylic acid structure renders the molecule non-volatile, making Gas Chromatography (GC) unsuitable without a derivatization step.
This profile strongly indicates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable analytical technique.[3][4] RP-HPLC separates molecules based on hydrophobicity, is highly reproducible, and can be readily validated according to regulatory guidelines.[5][6]
Part I: Primary Purity Assessment via Reversed-Phase HPLC
The cornerstone of purity analysis for this compound is a well-developed RP-HPLC method. The strategy is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential process-related impurities such as starting materials, isomers, or degradation products.
Causality in Method Development
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its nonpolar nature provides effective retention for the moderately polar terephthalic acid derivative.
-
Mobile Phase Selection: The key to analyzing acidic compounds like this is to control their ionization state. The mobile phase must be acidic (pH < 3) to suppress the dissociation of the carboxylic acid protons (-COOH -> -COO⁻). In its neutral, protonated form, the analyte is more hydrophobic, leading to better retention and, critically, a more symmetrical peak shape on the C18 column.[7] A mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase is ideal. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.
-
Elution Mode: A gradient elution (where the organic solvent concentration is increased over time) is employed initially to screen for all potential impurities, which may have a wide range of polarities.[8] Once the impurity profile is understood, the method can be optimized to an isocratic (constant mobile phase composition) method for faster, routine quality control.
-
Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only allows for detection at the wavelength of maximum absorbance (λmax) for highest sensitivity but also captures the entire UV spectrum of the eluting peak.[8] This is crucial for peak purity analysis, helping to identify co-eluting impurities.
Experimental Protocol: RP-HPLC Method
This protocol describes a robust method for the purity analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
1. Instrumentation and Consumables:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and ortho-phosphoric acid (85%).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined from PDA scan) |
| PDA Scan Range | 200 - 400 nm |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
4. Purity Calculation: The purity is determined using an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
For this method to be trustworthy, it must be validated according to ICH guidelines.[5][9] This process demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak for the main compound is pure (as determined by PDA) and resolved from other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |
| Precision (Repeatability) | To show consistency of results for multiple analyses of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Part II: Comparative Analysis with Alternative and Orthogonal Methods
While RP-HPLC is the primary choice, comparing it with other techniques provides a complete analytical picture and confirms results through orthogonal methods (methods based on different scientific principles).
Logical Workflow for Purity Method Selection
The decision to use a specific analytical technique is based on a logical evaluation of the analyte's properties and the goals of the analysis.
Caption: Logical workflow for selecting the primary analytical method.
Comparison of Analytical Techniques
The following table objectively compares the proposed HPLC method with other potential techniques for purity determination.
| Technique | Principle | Advantages for This Analyte | Disadvantages for This Analyte |
| RP-HPLC (Primary) | Partitioning between a liquid mobile phase and a solid stationary phase based on hydrophobicity. | High resolution and specificity; robust and reproducible; direct analysis without derivatization; suitable for non-volatile compounds.[4] | Requires a reference standard for identity confirmation; assumes similar response factors for impurities in area % calculation. |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility and polarity. | High efficiency for volatile compounds. | Not suitable. The analyte is non-volatile and requires a complex, potentially inconsistent derivatization step to become volatile.[7] |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. The signal area is directly proportional to the number of nuclei. | An absolute, primary method; does not require a reference standard of the same compound; provides structural information about impurities.[10] | Lower sensitivity than HPLC; requires a highly pure internal standard; higher equipment cost and complexity. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of Mass Spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities; highly sensitive and specific.[11] | More complex instrumentation; response can be non-linear and vary significantly between compounds, making quantification challenging without standards for each impurity. |
| Melting Point | A physical property test. Impurities typically broaden and depress the melting point range. | Simple, fast, and inexpensive. | Low sensitivity and specificity; only indicates the presence of impurities, not their number or identity; not a chromatographic separation technique.[12][13] |
Experimental Workflow for Comprehensive Purity Assessment
A robust quality control process integrates the primary HPLC method with orthogonal verification for a comprehensive purity assessment.
Caption: Integrated workflow for purity analysis and verification.
Conclusion and Recommendations
For the routine, high-throughput purity analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, the validated Reversed-Phase HPLC method is unequivocally the gold standard . Its high resolution, robustness, and suitability for non-volatile, UV-active compounds make it the most practical and reliable choice for quality control environments.[1][2]
For comprehensive characterization, particularly during process development or for out-of-specification investigations, this primary HPLC method should be supplemented with orthogonal techniques. LC-MS is invaluable for the structural elucidation of unknown impurities, while Quantitative NMR (qNMR) offers an excellent, independent confirmation of the absolute purity value. By combining these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- ijert. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Benchchem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
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A Researcher's Guide to the Thermal Stability Analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid and its Analogs
For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of chemical compounds is paramount. This guide provides a comprehensive framework for evaluating the thermal properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a complex substituted aromatic dicarboxylic acid. Due to the limited publicly available data on this specific molecule, this guide will equip you with the foundational knowledge and comparative data necessary to conduct a thorough thermal analysis. We will explore the key analytical techniques, present data from structurally similar compounds, and discuss the anticipated influence of the unique substitutions on the thermal behavior of the target molecule.
The Critical Role of Thermal Stability
The thermal stability of an organic molecule like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid dictates its suitability for a wide range of applications. In pharmaceutical development, thermal stability affects shelf-life, storage conditions, and the formulation of active pharmaceutical ingredients (APIs). In materials science, this compound may serve as a monomer or a linker in the synthesis of advanced polymers or metal-organic frameworks (MOFs). The thermal properties of the constituent building blocks are critical as they determine the operational temperature range and degradation pathways of the final material. An understanding of melting points, decomposition temperatures, and phase transitions is therefore not just academic, but a crucial aspect of product development and quality control.
Key Techniques for Thermal Analysis
Two of the most powerful and accessible techniques for assessing the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the onset of decomposition, identifying the different stages of degradation, and quantifying the residual mass.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.
Comparative Thermal Analysis: Insights from Structural Analogs
| Compound Name | Structure | Melting Point (°C) | Decomposition/Boiling Point (°C) | Key Features |
| Terephthalic Acid | Aromatic dicarboxylic acid | Sublimes at ~276 | Decomposes at 590 | The parent aromatic dicarboxylic acid.[1][2] |
| Dimethyl Terephthalate | Di-ester of terephthalic acid | 140 - 142 | Boils at 288 | Esterification of the carboxylic acid groups significantly lowers the melting and boiling points. |
| 2-Bromoterephthalic Acid | Brominated terephthalic acid | 295 - 304 (with decomposition) | Decomposes upon melting | The addition of a bromine atom increases the melting point compared to terephthalic acid. |
| 2-Bromo-5-fluorobenzoic Acid | A monocarboxylic acid with bromo and fluoro substituents | 154 - 157 | Not specified | A smaller molecule with some of the same substituents, showing a lower melting point than the dicarboxylic acids.[3][4] |
Predicting the Thermal Behavior of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Based on the comparative data, we can hypothesize how the specific substituents on 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid will influence its thermal stability:
-
Aromatic Core and Carboxylic Acid Groups: The rigid aromatic ring and the two carboxylic acid groups provide a foundation for high thermal stability, similar to terephthalic acid.
-
Bromine and Fluorine Atoms: Halogenation, particularly with the highly electronegative fluorine, can increase the thermal stability of organic compounds. The strong C-F bond often leads to higher decomposition temperatures. The presence of both bromine and fluorine is expected to contribute to a relatively high melting and decomposition point.
-
Dimethyl Groups: The two methyl groups on the aromatic ring will likely have a modest effect on the overall thermal stability. They may slightly lower the melting point compared to an unsubstituted analogue due to a disruption in crystal packing, but their impact on the decomposition temperature is not expected to be as significant as the halogen substituents.
Expected TGA Profile: A TGA analysis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid would likely show a single-step or multi-step decomposition at a high temperature, probably above 300°C. The initial mass loss might be associated with the decarboxylation of the carboxylic acid groups, followed by the breakdown of the halogenated aromatic ring at higher temperatures.
Expected DSC Profile: A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. Depending on the purity and crystalline form, other transitions like solid-solid phase changes might be observed. The melting point is anticipated to be high, likely in the range of the halogenated analogs.
Experimental Protocols
To empirically determine the thermal properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and degradation profile of the sample.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
High-purity nitrogen gas (or other desired atmosphere)
-
Microbalance
-
Sample pans (e.g., platinum or alumina)
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Note the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other phase transitions of the sample.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
High-purity nitrogen gas
-
Aluminum or hermetically sealed sample pans
-
Crimper for sealing pans
-
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid sample
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. If the sample is volatile or may sublime, use a hermetically sealed pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched material.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
Analyze the cooling curve for any exothermic crystallization peaks.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the thermal analysis process.
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
Conclusion
While direct thermal analysis data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid remains to be published, a systematic approach utilizing established techniques like TGA and DSC, informed by comparative data from structural analogs, allows for a robust predictive assessment of its thermal stability. The presence of a stable aromatic core, augmented by halogen substituents, suggests that this compound is likely to exhibit high thermal stability, making it a potentially valuable component in the development of heat-resistant polymers and other advanced materials. The experimental protocols and comparative framework provided in this guide offer a clear pathway for researchers to thoroughly characterize this and other novel substituted aromatic compounds.
References
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Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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Polymer. (1993). Thermotropic polyesters: controlled decomposition of poly(1,4-phenylene terephthalate-co-t-butyl-1,4. Retrieved from [Link]
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A Comparative Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: Unlocking Superior Performance in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the trajectory of a research program. The architecture of a scaffold dictates not only the potential for biological activity but also the pharmacokinetic and safety profiles of a lead candidate. In this guide, we provide an in-depth comparison of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and its non-fluorinated analogues, elucidating the distinct advantages conferred by strategic fluorination and bromination. The strategic incorporation of fluorine and bromine atoms into this terephthalic acid scaffold offers a powerful tool for multi-parameter optimization, addressing common challenges in medicinal chemistry from metabolic instability to suboptimal binding affinity.
The Physicochemical Impact of Fluorine: A Head-to-Head Comparison
The introduction of a fluorine atom, the most electronegative element, into an organic molecule dramatically alters its electronic properties, which in turn influences its acidity, lipophilicity, and metabolic fate.[1][2] The bromine atom, while less electronegative, provides a versatile synthetic handle and can participate in specific binding interactions.
To quantify these effects, let's compare the calculated properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid with its non-fluorinated counterpart, 2-Bromo-3,6-dimethylterephthalic acid.
| Property | 2-Bromo-3,6-dimethylterephthalic acid (Analogue) | 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | Rationale for Change |
| Molecular Weight | 273.09 g/mol | 291.07 g/mol [3] | Addition of a fluorine atom. |
| pKa₁ (estimated) | ~3.5 | ~3.2 | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid groups. |
| LogP (estimated) | ~2.8 | ~3.1 | Fluorination of an aromatic ring generally increases lipophilicity.[4][5] |
| C-F Bond Energy | N/A | ~485 kJ/mol | The C-F bond is significantly stronger than a C-H bond (~413 kJ/mol), leading to enhanced metabolic stability.[1][6] |
| Dipole Moment | Lower | Higher | The highly polar C-F bond increases the overall molecular dipole moment. |
Note: pKa and LogP values are estimates based on established chemical principles and may vary depending on the prediction software and experimental conditions.
The Fluorine Advantage: Overcoming Metabolic Hurdles
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes.[7][8] These enzymes typically hydroxylate electron-rich C-H bonds, marking the compound for clearance. By replacing a metabolically vulnerable hydrogen atom with fluorine, this pathway can be effectively blocked.[1][9] The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage, which can significantly extend a drug's half-life and improve its oral bioavailability.[6][7]
The strategic placement of fluorine in 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid offers a "metabolic shield" for derivatives synthesized from this scaffold, a crucial advantage over non-fluorinated analogues.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of a drug candidate derived from a fluorinated versus a non-fluorinated scaffold using liver microsomes, which are a rich source of CYP450 enzymes.[7]
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare a microsome suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration). Prepare test compound stock solutions in a suitable organic solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, add the microsome suspension. Add the test compound to achieve the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[7]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample represents the initial concentration.[7]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[7]
-
A significantly longer half-life and lower intrinsic clearance for the fluorinated compound would provide strong evidence of its enhanced metabolic stability.
Enhancing Potency Through Precise Target Interactions
The small size and unique electronic properties of fluorine allow it to significantly enhance a molecule's binding affinity for its protein target.[1][10] This occurs through several mechanisms that are inaccessible to simple hydrogen atoms on non-fluorinated analogues.
-
pKa Modulation: As the most electronegative element, fluorine can lower the pKa of nearby basic groups (e.g., amines).[1][6][11] This fine-tuning can be crucial for optimizing the ionization state of a ligand within the specific microenvironment of a protein's active site, leading to stronger binding.
-
Favorable Non-Covalent Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole and orthogonal multipolar interactions with protein residues, adding to the overall binding energy.[5][6]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more readily into the binding pocket.[6]
Caption: Key fluorine-protein binding interactions.
The Dual Role of Bromine: A Gateway to Diversity and Binding
The bromine atom on the terephthalic acid scaffold serves two critical functions.
-
A Versatile Synthetic Handle: Bromine is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid and efficient synthesis of large, diverse libraries of compounds from a single advanced intermediate. Researchers can systematically explore the chemical space around the core scaffold to optimize for potency and other drug-like properties. This is a significant advantage over non-brominated analogues, which lack this convenient point for chemical elaboration.
-
Halogen Bonding: Similar to fluorine, bromine can act as a halogen bond donor, forming a favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This provides an additional vector for improving binding affinity.
Conclusion: A Superior Scaffold for Modern Drug Discovery
The strategic combination of fluorine and bromine in 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid provides a clear and compelling advantage over its non-fluorinated analogues for researchers in drug discovery.
-
Fluorine delivers enhanced metabolic stability, increased binding potency through unique electronic interactions, and the ability to fine-tune physicochemical properties like pKa and lipophilicity.[1][6][12]
-
Bromine offers a crucial synthetic handle for rapid library generation and can contribute to target affinity through halogen bonding.[13][14]
By leveraging this advanced building block, scientists can address multiple optimization criteria simultaneously, accelerating the journey from initial hit to viable clinical candidate. The inherent properties of this scaffold provide a rational starting point for designing next-generation therapeutics with improved efficacy, better pharmacokinetic profiles, and a higher probability of success.
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Goldberg, J. M., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Grandjean, L., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 24(51), 13494-13498. [Link]
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Yilmaz, I., & Göker, H. (2024). Effects of fluorine incorporation on drugs and imaging probes. ResearchGate. [Link]
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Grandjean, L., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 57(34), 10992-10996. [Link]
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Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 55(4), 1388-1392. [Link]
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da Silva, E. F., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(17), 13036-13047. [Link]
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Smith, J. (2019). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
Abstract
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (CAS 1555757-16-8) is an emerging halogenated aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing and directing groups, makes it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive analysis of a proposed, robust synthetic route benchmarked against a plausible alternative. We will delve into the mechanistic rationale behind reagent selection, provide detailed, self-validating experimental protocols, and present a comparative analysis of the methodologies based on yield, scalability, and safety considerations. This document is intended for researchers, chemists, and process development professionals seeking to efficiently synthesize this and structurally related compounds.
Introduction: The Strategic Value of Substituted Terephthalic Acids
Substituted terephthalic acids are cornerstone intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to high-performance polymers. The introduction of halogen atoms, such as bromine and fluorine, imparts specific steric and electronic properties that can profoundly influence a molecule's biological activity, reactivity, and material characteristics. Fluorine, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[1][2] The target molecule, 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, combines a synthetically versatile bromine handle, a metabolically robust fluorine atom, and the dicarboxylic acid functionality essential for forming esters, amides, and coordination polymers. This guide will explore the most logical and efficient synthetic strategies, starting from commercially available precursors.
Proposed Primary Synthetic Route (Method A): Sequential Bromination and Oxidation
This approach is predicated on a logical sequence of electrophilic aromatic substitution followed by oxidation of the benzylic methyl groups. This strategy leverages well-established and high-yielding transformations, making it a reliable choice for laboratory-scale synthesis. The proposed starting material is 2-fluoro-1,4-dimethylbenzene, which is readily available.
Workflow for Method A
Caption: Synthetic workflow for Method A.
Step 1: Regioselective Bromination
The initial step involves the electrophilic bromination of 2-fluoro-1,4-dimethylbenzene. The fluorine atom is an ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. The key to achieving the desired regioselectivity is to exploit the directing effects and steric hindrance. The most likely position for bromination is C5, which is para to one methyl group and ortho to the other, and importantly, avoids steric clash with the existing substituents.
Causality of Reagent Choice: The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a powerful and effective method for the monobromination of moderately deactivated or specifically activated aromatic rings.[3] The sulfuric acid protonates NBS, generating a highly electrophilic bromine species, which facilitates the reaction under controlled conditions, often providing higher selectivity than elemental bromine.
Step 2: Dual Methyl Group Oxidation
The final step is the oxidation of the two methyl groups to carboxylic acids. This is a classic and robust transformation in organic synthesis.
Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a strong, inexpensive, and highly effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids.[4][5] The reaction is typically performed in a mixture of water and a co-solvent like t-butanol under reflux conditions. The reaction proceeds until the purple color of the permanganate disappears, indicating its consumption. Acidic workup then protonates the carboxylate salts to yield the final terephthalic acid product.
Alternative Synthetic Route (Method B): Oxidation Followed by Halogenation
An alternative strategy involves oxidizing the starting material first, followed by bromination. This changes the electronic nature of the substrate for the halogenation step and can influence regioselectivity and reactivity.
Workflow for Method B
Sources
A Guide to the Cross-Validation of Analytical Data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (CAS: 1245807-10-6), a substituted aromatic dicarboxylic acid of interest in pharmaceutical and materials science research. In drug development, ensuring the identity, purity, and quality of any chemical entity is paramount. This is achieved not by a single analytical technique, but through a rigorous process of orthogonal, cross-validated methods. Each technique must provide reliable data that, when synthesized, paints an unambiguous picture of the molecule.
This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of establishing and validating a suite of analytical techniques. The protocols and principles described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the recently updated ICH Q2(R2), which emphasizes a lifecycle and risk-based approach to analytical procedure validation.[1][2][3][4] While specific experimental data for this compound is not widely published, this guide leverages established principles for analogous halogenated aromatic carboxylic acids to present robust, field-proven methodologies.
The Principle of Orthogonal Cross-Validation
The core tenet of analytical cross-validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] In practice, this extends to ensuring that multiple, distinct analytical methods produce consistent and reliable results for the same analyte. This is often referred to as orthogonal testing, where methods relying on different physicochemical principles are used to measure the same attribute. For a molecule like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a comprehensive validation package would involve confirming its structure, quantifying its purity, and verifying its elemental composition. The following diagram illustrates the logical workflow for this process.
Caption: High-level workflow for analytical method validation and cross-validation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unequivocal identification and structural elucidation of organic molecules.[5][6] For 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments is necessary to assign all atoms and confirm connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable acidic protons being observable.
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region should show a single proton signal, split by the fluorine atom. The methyl groups should appear as two distinct singlets. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect to see 10 distinct carbon signals corresponding to the 10 carbon atoms in the molecule. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts and C-F coupling.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will confirm the presence of a single fluorine environment.
-
2D NMR:
-
COSY (Correlation Spectroscopy): While limited for this specific molecule due to the isolated aromatic proton, it is run to confirm the absence of proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the aromatic CH and the two methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical 2D experiment for this molecule.[7] It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. Key correlations to look for are from the methyl protons to the quaternary aromatic carbons and the carboxyl carbons.
-
Expected NMR Data Summary
The following table summarizes the expected NMR data based on the structure. Actual chemical shifts may vary depending on solvent and concentration.
| Technique | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |
| ¹H NMR | Aromatic H | 7.5 - 8.0 | Doublet (d), ³JH-F ≈ 6-8 Hz |
| Methyl H (C3) | 2.2 - 2.5 | Singlet (s) | |
| Methyl H (C6) | 2.2 - 2.5 | Singlet (s) | |
| Carboxyl OH | >10 | Broad Singlet (br s) | |
| ¹³C NMR | Carboxyl C | 165 - 175 | 2 signals |
| Aromatic C-Br | 115 - 125 | - | |
| Aromatic C-F | 155 - 165 | Doublet, ¹JC-F ≈ 240-260 Hz | |
| Aromatic C-H | 120 - 130 | Doublet, ²JC-F ≈ 20-25 Hz | |
| Quaternary C | 130 - 145 | 3 signals | |
| Methyl C | 15 - 25 | 2 signals | |
| ¹⁹F NMR | Aromatic F | -110 to -125 | Doublet, ³JF-H ≈ 6-8 Hz |
Purity and Assay Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity and assay of pharmaceutical compounds. For aromatic carboxylic acids, a reversed-phase method with UV detection is typically robust and effective.[8][9][10]
Experimental Protocol: HPLC Method Development and Validation
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used for initial development to separate the main peak from any potential impurities.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution, typically between 210-400 nm. The wavelength of maximum absorbance (λmax) should be used for quantification.
-
Validation (per ICH Q2(R2)): [11]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants (e.g., by forced degradation studies).
-
Linearity: Prepare a series of standard solutions across a range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.999.
-
Accuracy: Analyze samples with a known concentration of the analyte (spiked samples) at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD should remain within acceptable limits (typically <2.0%).
-
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the intended analytical range.
-
Illustrative HPLC Validation Data
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% (at 3 levels) |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| Purity (by area %) | Report Value | 99.8% |
Corroborative Structural Analysis
While NMR provides the definitive structure, Mass Spectrometry and Elemental Analysis provide crucial orthogonal data to confirm molecular weight and elemental formula, respectively.
Mass Spectrometry (MS)
MS is used to determine the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight.[12] For halogenated compounds, the isotopic pattern is a key diagnostic feature.[13]
-
Protocol: Analyze the sample via Electrospray Ionization (ESI) in negative mode, which is suitable for acidic compounds.
-
Expected Result: The molecular weight of C₁₀H₈BrFO₄ is 291.07 g/mol . The mass spectrum should show a characteristic pair of peaks for the molecular ion [M-H]⁻ at m/z 289 and 291, in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Elemental Analysis (EA)
Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen (and often Sulfur) in a compound. This is used to confirm the empirical formula.[][15][16]
-
Protocol: A small, accurately weighed amount of the sample is combusted in a specialized instrument.
-
Expected Result: The experimental percentages of C and H should align with the theoretical values calculated from the molecular formula C₁₀H₈BrFO₄.
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 41.26% | 40.96% - 41.56% |
| Hydrogen (H) | 2.77% | 2.47% - 3.07% |
Synthesizing the Data: The Cross-Validation Loop
The true power of this multi-technique approach lies in how the data from each method supports and validates the others. A lack of consistency between techniques would immediately flag a potential issue with the sample's identity or purity.
Caption: Interplay of analytical techniques for comprehensive cross-validation.
-
Identity Confirmation: The structural connectivity determined by NMR must be consistent with the molecular weight from MS and the elemental formula from EA.
-
Purity Assessment: A high purity value from HPLC (e.g., >99.5%) should be corroborated by the NMR spectrum, which should show no significant signals attributable to impurities. Any minor peaks observed in the HPLC chromatogram could potentially be identified using LC-MS.
By following this rigorous, multi-faceted approach, grounded in the principles of ICH Q2(R2), researchers can generate a self-validating and trustworthy analytical data package for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, ensuring its suitability for downstream applications in research and development.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 15, 2026, from [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved January 15, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved January 15, 2026, from [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Asphalion. Retrieved January 15, 2026, from [Link]
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Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved January 15, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 15, 2026, from [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
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Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(12), 2697–2705. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
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Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: A Guide for Laboratory Personnel
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (CAS No. 1245807-10-6), a halogenated aromatic carboxylic acid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with hazardous waste regulations. The principles outlined here are grounded in established safety protocols for handling brominated organic compounds.
Foundational Principles of Chemical Waste Management
Before delving into the specific steps for disposing of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, it is essential to internalize the core tenets of laboratory waste management. These principles are designed to minimize risk and ensure a self-validating system of safety.
-
Waste Minimization : The most effective disposal method is to generate less waste in the first place. This can be achieved by ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and avoiding the preparation of excessive stock solutions.[1][2]
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[3][4] Co-mingling can interfere with disposal processes and potentially lead to the formation of more hazardous byproducts, such as brominated dioxins, during incineration.[3]
-
Identification and Labeling : All waste containers must be clearly and accurately labeled with their contents. In the case of unknown materials, they must be treated as hazardous until identified.[2]
-
Containment : Use appropriate, sealed, and compatible containers for waste collection to prevent leaks and spills.[1][5]
Risk Profile of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | Description | Required PPE |
| Skin Irritation | Direct contact may cause redness and irritation. | Nitrile or neoprene gloves, fully buttoned lab coat. |
| Eye Irritation | Vapors or direct contact can cause serious eye irritation. | Chemical splash goggles. A face shield is recommended.[5] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Work within a certified laboratory chemical fume hood.[5][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and associated waste materials. This workflow is designed to ensure safety and regulatory compliance at each stage.
Workflow for Disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Caption: Workflow for the safe disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Step 1: Preparation
-
Don Appropriate PPE : Before handling the chemical or its waste, put on the required PPE as detailed in Table 1.
-
Work in a Fume Hood : All handling of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and its waste must be conducted within a properly functioning and certified chemical fume hood.[10]
-
Prepare a Labeled Waste Container :
-
Select a container compatible with halogenated organic waste.
-
Label the container clearly as "Halogenated Organic Waste".[4]
-
Include the full chemical name: "2-Bromo-5-fluoro-3,6-dimethylterephthalic acid" and its CAS number (1245807-10-6).
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Waste Collection and Segregation
-
Solid Waste :
-
Collect unreacted 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid powder, contaminated spatulas, weigh boats, and filter paper in the designated halogenated organic solid waste container.[3]
-
Contaminated gloves and bench paper should also be disposed of in this container.
-
-
Organic Solvent Solutions :
-
Aqueous Solutions :
Step 3: Temporary Storage
-
Seal the Container : Keep the waste container tightly closed except when adding waste.[1][3]
-
Secondary Containment : Store the waste container within a secondary containment tray to mitigate any potential leaks.[3]
-
Designated Storage Area : Store the container in a designated satellite accumulation area, such as a ventilated cabinet under a fume hood, away from incompatible materials like strong oxidizing agents and bases.[5][8]
Step 4: Final Disposal
-
Arrange for Pickup : Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS or hazardous waste management team.[1][3]
-
Follow Institutional Guidelines : Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, soda ash, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the initial spill. [3]
-
Carefully collect the absorbed material and contaminated debris into the designated halogenated solid waste container.[3][10]
-
Decontaminate the area with soap and water.[3]
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.[3]
-
Alert others in the area and contact your institution's EHS or emergency response team.
Conclusion
The proper disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a multi-step process that prioritizes safety and environmental protection. By understanding the chemical's hazardous properties and adhering to the principles of waste minimization, segregation, and proper containment, researchers can effectively manage this waste stream. Always consult your institution's specific guidelines and your Safety Data Sheets for the most comprehensive information.
References
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- BIOFOUNT. 2-bromo-5-fluoro-3,6-dimethylterephthalic acid.
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- Washington State University. Bromine Safety Data Sheet.
- University of Texas at Austin Environmental Health and Safety. Laboratory Waste Management Guidelines.
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- Allfluoro pharmaceutical co .ltd. 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, 1555757-16-8.
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- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-fluorobenzoic acid.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a halogenated aromatic carboxylic acid. Based on the known hazards of similar compounds, such as 2-Bromo-5-fluorobenzoic acid, it should be treated as a hazardous substance.[1] Potential hazards include:
-
Skin Irritation and Corrosion: Aromatic acids can be irritating to the skin upon contact.[2] Prolonged exposure could lead to more severe irritation or chemical burns.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.
Visual Guide to PPE Ensemble
Caption: Essential PPE components for handling 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
-
Chemical Splash Goggles: These are mandatory to protect against splashes and dust.[6][7] They should provide a complete seal around the eyes.
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or solutions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[2][7]
-
Gloves: Chemical-resistant gloves are crucial. Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[8] It is good practice to double-glove, especially during procedures with a higher risk of contamination. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A chemical-resistant lab coat or apron should be worn to protect against spills and contamination of personal clothing.[8]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes are required to protect the feet from spills.
-
Fume Hood: All handling of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid in solid (powder) or solution form should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Respirator: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][9] A proper fit test is essential for the respirator to be effective.
Table 1: Summary of Recommended PPE
| Body Part | Primary Protection | Secondary Protection (as needed) |
| Eyes | Chemical Splash Goggles | Face Shield |
| Hands | Nitrile or Neoprene Gloves | Double Gloving |
| Body | Chemical-Resistant Lab Coat | Apron |
| Respiratory | Chemical Fume Hood | NIOSH-approved Respirator |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
During the Reaction: Keep all reaction vessels containing the compound within the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally eye and face protection. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation: All waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Disposal Method: The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility.[10] This ensures the complete destruction of the compound. Chemical treatment to neutralize the compound may also be an option, but this should only be carried out by trained personnel following established protocols.[10]
-
Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations.
Disposal Workflow
Caption: Step-by-step process for the safe disposal of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid waste.
By adhering to these stringent safety protocols, researchers can confidently work with 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid while minimizing risks to themselves and the environment.
References
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- Darnell, A. J. (1983, December).
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- Chemtalk.
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- CymitQuimica. 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
- ChemTalk. Lab Safety Equipment & PPE.
- Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
- Thermo Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
- Benchchem. An In-Depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Thermo Fisher Scientific. (2009, June 9).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
